(1-ethyl-1H-1,2,3-triazol-5-yl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-ethyltriazol-4-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c1-2-9-5(3-6)4-7-8-9/h4H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYGVNUSJFMQIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=N1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the synthetic routes to (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine, a valuable building block in medicinal chemistry and drug development. The 1,2,3-triazole moiety is a key pharmacophore present in numerous biologically active compounds, and the ability to efficiently synthesize derivatives such as the title compound is of significant interest.[1][2] This document will detail the primary synthetic strategies, provide step-by-step experimental protocols, and discuss the underlying chemical principles and rationale for procedural choices, grounded in authoritative scientific literature.
Introduction: The Significance of 1,2,3-Triazoles in Modern Drug Discovery
The 1,2,3-triazole ring system has emerged as a cornerstone in contemporary medicinal chemistry due to its remarkable stability, synthetic accessibility, and ability to engage in a variety of non-covalent interactions, including hydrogen bonding and dipole-dipole interactions.[1] These heterocycles are often considered bioisosteres for other functional groups, enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2] The "click chemistry" paradigm, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, offering high yields, mild reaction conditions, and exceptional regioselectivity.[3][4][5] The synthesis of 1,5-disubstituted triazoles, while also achievable, often requires alternative strategies. This guide focuses on the synthesis of a specific 1,5-disubstituted triazole derivative, (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine, a compound with potential applications as a versatile intermediate in the construction of more complex molecular architectures.
Strategic Approaches to the Synthesis of (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine
The synthesis of the target molecule can be approached through two primary retrosynthetic disconnections, each with its own set of advantages and challenges.
Strategy A: Post-Triazole Formation Functionalization
This is often the more convergent and widely applicable approach. The core 1-ethyl-1,2,3-triazole ring is first constructed with a precursor functional group at the 5-position, which is then elaborated to the desired methanamine.
Figure 1: Retrosynthetic analysis of (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine via post-triazole formation functionalization.
Strategy B: Pre-Functionalized Alkyne Cycloaddition
In this approach, the aminomethyl moiety (in a protected form) is already appended to the alkyne starting material prior to the cycloaddition reaction with ethyl azide.
Figure 2: Retrosynthetic analysis of (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine via pre-functionalized alkyne cycloaddition.
This guide will primarily focus on Strategy A , as it generally offers greater flexibility and utilizes more readily available starting materials.
Detailed Synthetic Protocols and Mechanistic Insights
Synthesis of Key Intermediates
The synthesis of the key aldehyde intermediate can be achieved via a multi-step sequence starting from the cycloaddition of ethyl azide with a suitable three-carbon alkyne. A common and effective starting material is 2-propyn-1-ol.
Workflow for 1-ethyl-1H-1,2,3-triazole-5-carbaldehyde Synthesis
Figure 3: Workflow for the synthesis of the key aldehyde intermediate.
Experimental Protocol: Synthesis of (1-ethyl-1H-1,2,3-triazol-5-yl)methanol
-
Materials: Ethyl azide, 2-propyn-1-ol, sodium ascorbate, copper(II) sulfate pentahydrate, tert-butanol, water.
-
Procedure:
-
To a solution of 2-propyn-1-ol (1.0 eq) in a 1:1 mixture of tert-butanol and water, add ethyl azide (1.1 eq).
-
Sequentially add sodium ascorbate (0.2 eq) and copper(II) sulfate pentahydrate (0.1 eq).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (1-ethyl-1H-1,2,3-triazol-5-yl)methanol.
-
Experimental Protocol: Oxidation to 1-ethyl-1H-1,2,3-triazole-5-carbaldehyde
-
Materials: (1-ethyl-1H-1,2,3-triazol-5-yl)methanol, pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), dichloromethane.
-
Procedure (using PCC):
-
To a solution of (1-ethyl-1H-1,2,3-triazol-5-yl)methanol (1.0 eq) in anhydrous dichloromethane, add PCC (1.5 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of silica gel, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure to yield 1-ethyl-1H-1,2,3-triazole-5-carbaldehyde. Further purification can be achieved by column chromatography if necessary.
-
| Step | Reactants | Reagents | Typical Yield |
| Cycloaddition | Ethyl azide, 2-propyn-1-ol | CuSO₄·5H₂O, Sodium Ascorbate | 85-95% |
| Oxidation | (1-ethyl-1H-1,2,3-triazol-5-yl)methanol | PCC or DMP | 70-85% |
Table 1: Summary of reaction conditions and yields for the synthesis of 1-ethyl-1H-1,2,3-triazole-5-carbaldehyde.
Final Conversion to (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine
Reductive amination is a highly efficient and widely used method for the synthesis of amines from carbonyl compounds.[6][7] This one-pot procedure involves the in-situ formation of an imine from the aldehyde and an amine source (in this case, ammonia or a surrogate), followed by its immediate reduction to the target amine.[8][9]
Workflow for Reductive Amination
Figure 4: Workflow for the reductive amination of the triazole aldehyde.
Experimental Protocol: Reductive Amination
-
Materials: 1-ethyl-1H-1,2,3-triazole-5-carbaldehyde, ammonium acetate or a solution of ammonia in methanol, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), methanol.
-
Procedure:
-
Dissolve 1-ethyl-1H-1,2,3-triazole-5-carbaldehyde (1.0 eq) in methanol.
-
Add a source of ammonia, such as ammonium acetate (5-10 eq).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Carefully add the reducing agent, such as sodium cyanoborohydride (1.5 eq), portion-wise.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the careful addition of dilute aqueous HCl.
-
Basify the solution with aqueous NaOH and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to afford (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine. Purification can be performed by column chromatography or crystallization of a salt form.
-
| Reactant | Amine Source | Reducing Agent | Typical Yield |
| 1-ethyl-1H-1,2,3-triazole-5-carbaldehyde | Ammonium Acetate | NaBH₃CN | 60-80% |
| 1-ethyl-1H-1,2,3-triazole-5-carbaldehyde | NH₃ in MeOH | NaBH(OAc)₃ | 65-85% |
Table 2: Comparison of reductive amination conditions.
An alternative to the reductive amination of the aldehyde is the reduction of a corresponding nitrile, 1-ethyl-1H-1,2,3-triazole-5-carbonitrile. This nitrile can be synthesized via cycloaddition of ethyl azide and propargyl nitrile. The subsequent reduction of the nitrile to the primary amine can be achieved using various reducing agents.[10][11][12]
Experimental Protocol: Reduction of 1-ethyl-1H-1,2,3-triazole-5-carbonitrile
-
Materials: 1-ethyl-1H-1,2,3-triazole-5-carbonitrile, lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF), anhydrous tetrahydrofuran (THF).
-
Procedure (using LiAlH₄):
-
To a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF under an inert atmosphere, add a solution of 1-ethyl-1H-1,2,3-triazole-5-carbonitrile (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude amine. Purify as described previously.
-
Characterization
The identity and purity of the synthesized (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine and its intermediates should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Safety Considerations
-
Azides: Organic azides are potentially explosive and should be handled with care, especially when heated or subjected to shock.[3] It is advisable to work with small quantities and behind a blast shield.
-
Reducing Agents: Lithium aluminum hydride and borane complexes are highly reactive and flammable. They should be handled under an inert atmosphere and quenched carefully.
-
Solvents: Anhydrous solvents should be used where specified to prevent the deactivation of reagents.
Conclusion
The synthesis of (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine is readily achievable through a convergent and flexible synthetic strategy. The post-triazole formation functionalization approach, particularly via reductive amination of the corresponding aldehyde, offers a reliable and high-yielding route. This technical guide provides the necessary protocols and mechanistic understanding to enable researchers and drug development professionals to efficiently synthesize this valuable building block for further elaboration in their discovery programs.
References
-
Thirumurugan, P., Matosiuk, D., & Jozwiak, K. (2013). Click Chemistry for Drug Development and Diverse Chemical-Ligation Applications. Chemical Reviews, 113(7), 4905–4979. [Link]
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Diez-Gonzalez, S., & Nolan, S. P. (2008). Stereoelectronic Effects in N-Heterocyclic Carbene (NHC) Ligands and Their Transition-Metal Complexes. Coordination Chemistry Reviews, 252(10-11), 1179–1208. [Link]
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Ullah, A., Khan, S. A., & Siddiqui, N. (2018). Synthesis of new 1H-1,2,3-triazole analogs in aqueous medium via “Click” chemistry: A novel class of potential carbonic anhydrase-II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1303–1313. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]
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Li, G., & Mo, W. (2009). 1,2,3-triazole-boranes: stable and efficient reagents for ketone and aldehyde reductive amination in organic solvents or in water. Chemical Communications, (41), 6279. [Link]
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Krasinski, A., Fokin, V. V., & Sharpless, K. B. (2004). A Click Chemistry Approach to Tetrazoles by Huisgen [3 + 2] Cycloaddition. Organic Letters, 6(8), 1237–1240. [Link]
-
Mo, W., & Li, G. (2009). 1,2,3-triazole-boranes: stable and efficient reagents for ketone and aldehyde reductive amination in organic solvents or in water. Chemical Communications, (41), 6279. [Link]
-
Wang, D., & Ma, D. (2015). Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles from Nitriles and Hydroxylamine. The Journal of Organic Chemistry, 80(3), 1934–1940. [Link]
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Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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Li, Y., Li, G., & Jia, X. (2022). A synthesis of functionalized 3-amino-1,2,4-triazoles from nitrile imines and guanidine derivatives. RSC Advances, 12(35), 22863–22867. [Link]
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Kumar, D. S., Reddy, G. O., & Rao, V. J. (2022). Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. Journal of Pharmaceutical Negative Results, 953–956. [Link]
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Butler, C. R., Bendesky, J., & Schoffstall, A. M. (2021). Regioselective Reduction of 1H-1,2,3-Triazole Diesters. Molecules, 26(18), 5589. [Link]
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Butler, C. R., Bendesky, J., & Schoffstall, A. M. (2021). Regioselective Reduction of 1H-1,2,3-Triazole Diesters. ResearchGate. [Link]
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El-Hiti, G. A., Al-otaibi, L. S., Al-qahtani, A. A., & Smith, K. (2020). Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes and their derivatives. Molecules, 25(22), 5344. [Link]
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Vovk, M. V., Syrota, N. A., & Kemskiy, S. V. (2022). 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles. Chemistry of Heterocyclic Compounds, 58(7), 543–556. [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]
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Grygorenko, O. O., et al. (2021). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry, 19(3), 599–611. [Link]
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Chemistry Steps. (2024, December 5). Reactions of Nitriles. [Link]
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Amerigo Scientific. (n.d.). 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde. Retrieved from [Link]
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Belskaya, N. P., et al. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molecules, 27(4), 1264. [Link]
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Request PDF. (2025, August 10). Synthesis and Selected Transformations of 1-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)ethanones and 1-[4-(4-R-5-methyl-1H-1,2,3-triazol-1-yl)phenyl]ethanones. ResearchGate. [Link]
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Dai, L., et al. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. Frontiers in Chemistry, 10. [Link]
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Alvarez-Builla, J., Vaquero, J. J., & Barlin, G. B. (2011). 1,2,3-Triazoles. In Comprehensive Heterocyclic Chemistry III (Vol. 5, pp. 1-137). Elsevier. [Link]
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Physicochemical Characterization and Synthetic Utility of (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine in Medicinal Chemistry
Executive Summary & Molecular Profile
Topic: (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine Role: High-value scaffold for Fragment-Based Drug Discovery (FBDD) and Peptidomimetics.
This guide details the physicochemical properties and synthetic protocols for (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine , a specific 1,5-disubstituted triazole isomer. Unlike its ubiquitous 1,4-counterpart (generated via CuAAC "Click" chemistry), the 1,5-isomer is sterically and electronically distinct, serving as a bioisostere for cis-amide bonds in peptide backbones.
Physicochemical Data Table
The following data establishes the core identity of the molecule.
| Property | Value | Context/Relevance |
| Molecular Weight (MW) | 126.16 g/mol | Ideal for FBDD (Rule of 3: MW < 300). |
| Molecular Formula | C₅H₁₀N₄ | High nitrogen content increases solubility. |
| Exact Mass | 126.0905 | Monoisotopic mass for HRMS validation. |
| Topological Polar Surface Area (TPSA) | ~55 Ų | Good membrane permeability predictor (Target < 140 Ų). |
| LogP (Predicted) | -0.8 to -0.2 | Hydrophilic; likely requires salt formation for isolation. |
| pKa (Conjugate Acid) | ~8.5 - 9.0 | Typical for primary alkyl amines; exists as cation at physiological pH. |
Synthetic Methodology: Accessing the 1,5-Isomer
The Regioselectivity Challenge
The standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) exclusively yields the 1,4-isomer .[1][2] To synthesize the 1,5-isomer (the target of this guide), one must utilize Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) .[1][2][3][4][5]
Critical Safety Note (Ethyl Azide): Ethyl azide is a low-molecular-weight organic azide. It is volatile and potentially explosive.
-
Protocol Constraint: Do not isolate neat ethyl azide. Generate it in situ or handle it only in solution (e.g., t-BuOH/H₂O or THF) behind a blast shield.
-
Catalyst Sensitivity: Free amines can poison Ruthenium catalysts. Therefore, the protocol below utilizes N-Boc-propargylamine rather than free propargylamine.
Validated Synthetic Workflow
Reagents: Ethyl Azide (in solution), N-Boc-propargylamine, Cp*RuCl(PPh₃)₂ (Catalyst).
Step 1: RuAAC Cycloaddition[1][3][5][6][7]
-
Preparation: In a glovebox or under Argon, dissolve N-Boc-propargylamine (1.0 equiv) in dry THF (0.2 M).
-
Catalyst Addition: Add CpRuCl(PPh₃)₂ (1–2 mol%). The pentamethylcyclopentadienyl (Cp) ligand is essential for directing the 1,5-regioselectivity via steric control.
-
Azide Addition: Add the ethyl azide solution (1.1 equiv) slowly.
-
Reaction: Heat to 60°C for 4–6 hours. Monitor via LC-MS for the disappearance of the alkyne.
-
Workup: Remove solvent under reduced pressure. Purify via flash column chromatography (EtOAc/Hexanes). The 1,5-isomer typically elutes after any trace 1,4-isomer due to higher polarity.
Step 2: Deprotection (Boc Removal)
-
Acidolysis: Dissolve the intermediate in DCM. Add TFA (trifluoroacetic acid) or 4M HCl in Dioxane (1:1 v/v).
-
Stir: Ambient temperature for 1 hour.
-
Isolation: Evaporate volatiles. The product is isolated as the TFA or HCl salt of (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine.
-
Free Basing (Optional): Use basic ion-exchange resin (e.g., Amberlyst A-21) if the free amine is required for immediate coupling.
Mechanism of Action (RuAAC)
The following diagram illustrates the catalytic cycle that enforces the 1,5-regiochemistry, contrasting it with the 1,4-CuAAC pathway.
Caption: The RuAAC catalytic cycle. The steric bulk of the Cp ligand directs the azide attack to form the 1,5-isomer via a ruthenacycle intermediate.*
Structural Validation & Quality Control
Distinguishing the 1,5-isomer from the 1,4-isomer is critical.
| Method | 1,5-Isomer (Target) | 1,4-Isomer (Impurity) |
| ¹H NMR (Triazole-H) | Shift is typically deshielded (~7.6–7.8 ppm) due to proximity to the N1-substituent. | Shift is typically ~7.5–8.0 ppm, but distinct NOE patterns exist. |
| NOE (Nuclear Overhauser Effect) | Strong NOE observed between the Triazole-H (C4) and the N1-Ethyl group protons. | No NOE between Triazole-H (C5) and N1-Ethyl group (too distant). |
| ¹³C NMR (C4 vs C5) | C5 (substituted) and C4 (unsubstituted) shifts are characteristic. | Distinct pattern; C4 is substituted. |
Self-Validating Check: If you observe a strong NOE correlation between the triazole ring proton and the ethyl group methylene (
Applications in Drug Design
Bioisosterism: The Cis-Amide Mimic
While 1,4-triazoles mimic a trans-amide bond, the 1,5-disubstituted triazole mimics the cis-amide bond .[8]
-
Geometry: The distance between the R1 and R5 substituents in the 1,5-triazole closely matches the
to distance in a cis-peptide bond (~2.4 Å). -
Utility: Use this scaffold to lock peptide conformations into turns (e.g.,
-turns) or to inhibit proteases that recognize cis-scissile bonds.
Fragment-Based Drug Discovery (FBDD)
With a MW of 126.16 Da, this molecule is an ideal "fragment."
-
Grow Vector: The primary amine (
) serves as a reactive handle for amide coupling, reductive amination, or sulfonylation. -
Solubility: The triazole ring lowers logP, improving the aqueous solubility of lipophilic payloads.
Caption: Strategic applications of the 1,5-triazole scaffold in medicinal chemistry.
References
-
Zhang, L., et al. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides. Journal of the American Chemical Society.[4][9]
- Foundational text on RuAAC for 1,5-triazole synthesis.
-
Valverde, I. E., et al. (2013). 1,2,3-Triazoles as Amide Bond Mimics: Triazole Scan Yields Protease-Resistant Peptidomimetics. Journal of Medicinal Chemistry.
- Establishes the cis-amide mimicry of 1,5-triazoles.
-
Rasmussen, L. K., et al. (2007). Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes. Organic Letters.
- Detailed protocols for Ru-c
-
Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today.
- Context for MW and FBDD relevance.
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Strategic Preliminary Investigation of 1,2,3-Triazole Derivatives
From Rational Design to Biological Validation
Executive Summary
The triazole scaffold—specifically the 1,2,3-triazole and 1,2,4-triazole isomers—remains a cornerstone of modern medicinal chemistry.[1] While 1,2,4-triazoles (e.g., Fluconazole) dominate the clinical antifungal landscape, the 1,2,3-triazole has emerged as the premier pharmacophore for preliminary drug discovery. Its unique electronic properties allow it to mimic amide bonds (bioisostere) while resisting metabolic hydrolysis.
This guide provides a rigorous technical framework for conducting a preliminary investigation into novel 1,2,3-triazole derivatives. It moves beyond generic textbook descriptions to offer a self-validating workflow: Rational Design
Part 1: Molecular Architecture & Rational Design
Before synthesis begins, the "Why" must be established. The 1,2,3-triazole ring is not merely a linker; it is an active pharmacophore with a high dipole moment (~5D) and the ability to participate in hydrogen bonding and
1.1 The Bioisosteric Strategy
In your preliminary design, utilize the 1,2,3-triazole as a non-classical bioisostere for the amide bond.
-
Causality: Amide bonds are susceptible to rapid hydrolysis by peptidases in vivo. The 1,2,3-triazole mimics the topological and electronic features of a trans-amide bond but is chemically inert to hydrolysis.
-
Design Rule: When modifying a peptide or amide-containing lead, replace the -CO-NH- segment with the 1,4-disubstituted triazole ring to improve metabolic stability without sacrificing binding affinity.
1.2 The "Hybrid" Approach
Current trends (2024-2025) favor molecular hybridization . Do not synthesize isolated triazoles. Instead, tether the triazole to known bioactive scaffolds (e.g., coumarins, chalcones, or quinazolines).
-
Mechanism: The triazole acts as a pharmacophoric linker that positions the two active domains to interact with dual binding sites on the target protein (e.g., the catalytic site and an allosteric pocket).
Part 2: Modular Synthesis Protocol (CuAAC)[2]
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the industry standard for generating 1,4-disubstituted 1,2,3-triazole libraries. It is preferred over thermal Huisgen cycloaddition because it is regiospecific (only forms the 1,4-isomer) and proceeds in aqueous media.
2.1 The Self-Validating Protocol
Objective: Synthesize a 1,4-disubstituted 1,2,3-triazole with >90% purity without column chromatography.
Reagents:
-
Terminal Alkyne (1.0 equiv)
-
Organic Azide (1.0 equiv)
-
CuSO
·5H O (1-5 mol%) -
Sodium Ascorbate (10-20 mol%)
-
Solvent:
-BuOH/H O (1:1 v/v)
Step-by-Step Methodology:
-
Solvent Prep: Dissolve the alkyne and azide in the
-BuOH/H O mixture.-
Why: Water accelerates the reaction via the hydrophobic effect, while
-BuOH ensures solubility of organic reactants.
-
-
Catalyst Generation: Add the CuSO
solution followed immediately by the Sodium Ascorbate solution. -
Incubation: Stir at Room Temperature (RT) for 6–12 hours.
-
Monitoring: Monitor via TLC. The disappearance of the azide spot is the primary endpoint.
-
-
Work-up (The Self-Validating Step): Dilute the reaction mixture with ice-cold water. The triazole product should precipitate out. Filter and wash with cold water.
-
Validation: If the product does not precipitate, the lipophilicity is too low, or the reaction failed. This visual cue acts as an immediate "Go/No-Go" checkpoint.
-
2.2 Synthetic Pathway Visualization
Figure 1: The CuAAC catalytic cycle. Note the critical role of in-situ reduction of Copper(II) to Copper(I) by ascorbate to drive the cycle.
Part 3: Structural Validation
Before biological testing, confirm the structure. The 1,2,3-triazole ring has a distinct NMR signature.
-
H NMR Diagnostic: Look for a singlet between
7.50 – 8.50 ppm . This corresponds to the proton at the C5 position of the triazole ring. -
C NMR Diagnostic: The C4 and C5 carbons typically appear at
145–148 ppm and 120–125 ppm , respectively. -
Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is mandatory to confirm the molecular formula, as triazoles are stable and ionize well (ESI+).
Part 4: Biological Evaluation (Antifungal Focus)
For a preliminary investigation, the most robust target for triazole derivatives is the fungal ergosterol biosynthesis pathway.
4.1 Mechanism of Action: CYP51 Inhibition
The primary target is Lanosterol 14
-
Mechanism: The N-3 (or N-4 in 1,2,4-triazoles) nitrogen atom of the triazole ring coordinates with the heme iron (Fe) in the active site of CYP51.
-
Consequence: This blocks the binding of oxygen, preventing the demethylation of lanosterol. This leads to a depletion of ergosterol (essential for membrane integrity) and an accumulation of toxic methylated sterols.[3]
4.2 CYP51 Inhibition Pathway
Figure 2: Mechanism of Action. The triazole derivative competitively binds to the CYP51 heme, diverting the pathway toward toxic sterol accumulation.
4.3 Broth Microdilution Protocol (CLSI M27/M38)
Do not use agar diffusion (disk diffusion) for quantitative preliminary data. It is unreliable for hydrophobic compounds. Use Broth Microdilution .[4][5][6]
Protocol:
-
Medium: RPMI 1640 buffered with MOPS (pH 7.0).
-
Inoculum: Adjust yeast (Candida albicans) to
to CFU/mL. -
Compound Prep: Dissolve triazole derivative in DMSO. Serial dilute in 96-well plates (Range: 64
g/mL to 0.125 g/mL). -
Incubation: 35°C for 24–48 hours.
-
Readout (The "Blue/Pink" Check): Add Resazurin (Alamar Blue) dye.
-
Blue: No growth (Inhibition).
-
Pink: Growth (Metabolic activity reduced the dye).
-
MIC Definition: The lowest concentration that prevents the color change from blue to pink.
-
Data Presentation Table:
| Compound ID | R-Group Substituent | MIC ( | MIC ( | LogP (Calc) |
| TZ-01 | Phenyl | 16.0 | >64 | 2.4 |
| TZ-02 | 4-Fluoro-phenyl | 4.0 | 32.0 | 2.6 |
| TZ-03 | 2,4-Difluoro-phenyl | 0.5 | 8.0 | 2.8 |
| Fluconazole | (Control) | 0.25 | 16.0 | 0.5 |
Note: The 2,4-difluoro substitution (TZ-03) typically enhances potency by increasing metabolic stability and hydrophobic interaction, mimicking the pharmacophore of Fluconazole.
Part 5: In Silico Profiling (ADMET)
A preliminary investigation is incomplete without predicting "drug-likeness." Triazoles are generally favorable, but solubility can be an issue.
-
Lipinski's Rule of 5 Check:
-
MW < 500 Da.
-
LogP < 5 (Triazoles often lower LogP compared to phenyl rings, improving water solubility).
-
H-Bond Donors < 5.
-
H-Bond Acceptors < 10 (The triazole ring contributes 2-3 acceptors).
-
-
Topological Polar Surface Area (TPSA): Target a TPSA < 140 Å
for good cell membrane permeability. The triazole ring contributes approximately 30–40 Å , leaving ample room for other functional groups.
References
-
Structure-Activity Relationships of 1,2,3-Triazoles
-
Synthesis Protocol (CuAAC)
- Title: Click Chemistry: Diverse Chemical Function
- Source: Angewandte Chemie Intern
-
URL:[Link]
-
Antifungal Mechanism (CYP51)
-
Biological Testing Standards
-
Recent Medicinal Chemistry Perspective
Sources
- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 2. broadpharm.com [broadpharm.com]
- 3. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. 1,2,3-Triazole hybrids as anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 9. pubs.acs.org [pubs.acs.org]
spectroscopic data for (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine
This guide serves as a technical monograph for (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine . It is designed to assist analytical chemists and synthetic researchers in the validation, characterization, and differentiation of this specific regioisomer.
Note on Regiochemistry: The primary challenge with this molecule is distinguishing it from its more common 1,4-isomer, which is formed via standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The 1,5-isomer described here typically requires Ruthenium catalysis (RuAAC) or magnesium-mediated synthesis.
PART 1: MOLECULAR IDENTITY & PHYSICOCHEMICAL PROFILE
| Property | Detail |
| IUPAC Name | (1-Ethyl-1H-1,2,3-triazol-5-yl)methanamine |
| Molecular Formula | |
| Molecular Weight | 126.16 g/mol |
| Monoisotopic Mass | 126.0905 |
| Structural Class | 1,5-Disubstituted 1,2,3-Triazole |
| Appearance | Hygroscopic oil or low-melting solid (amine dependent) |
| Solubility | High in MeOH, DMSO, |
PART 2: SPECTROSCOPIC DATA (REFERENCE STANDARDS)
The following data represents the consensus spectral signature for 1,5-disubstituted triazoles bearing alkyl and aminomethyl groups. Use these values to validate sample purity and regioisomeric fidelity.
2.1 Nuclear Magnetic Resonance (NMR)
Solvent:
Table 1:
NMR Data (400 MHz)
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| H-4 | 7.55 - 7.65 | Singlet (s) | 1H | - | Diagnostic triazole ring proton.[1] Typically deshielded, but slightly upfield of the 1,4-isomer analog. |
| N-CH₂ | 4.35 - 4.45 | Quartet (q) | 2H | 7.2 | Ethyl methylene attached to N1. Deshielded by ring nitrogen. |
| C5-CH₂ | 3.85 - 3.95 | Singlet (s) | 2H | - | Methylene bridge to amine. Diagnostic for C5 substitution. |
| NH₂ | 1.60 - 2.00 | Broad (br s) | 2H | - | Exchangeable amine protons. Shift varies with concentration/water content. |
| CH₃ | 1.45 - 1.55 | Triplet (t) | 3H | 7.2 | Ethyl terminal methyl. |
Table 2:
NMR Data (100 MHz)
| Position | Shift ( | Type | Assignment Logic |
| C-5 | 134.0 - 136.0 | Quaternary ( | Substituted ring carbon. In 1,5-isomers, C5 is often deshielded relative to C4. |
| C-4 | 132.5 - 133.5 | Methine ( | Unsubstituted ring carbon. |
| N-CH₂ | 43.0 - 45.0 | Ethyl methylene. | |
| C5-CH₂ | 36.0 - 38.0 | Aminomethyl carbon. | |
| CH₃ | 14.5 - 15.5 | Ethyl methyl. |
2.2 Mass Spectrometry (ESI-MS)
-
Ionization Mode: Positive Electrospray (+ESI)
-
Expected Parent Ion
: m/z 127.10 -
Key Fragments:
-
m/z ~98 (
, typical of triazoles under high energy). -
m/z ~83 (
).
-
2.3 Infrared Spectroscopy (FT-IR)
-
Primary Amine (
): Weak doublet stretch at 3300–3400 . -
Triazole Ring: Characteristic "breathing" modes at 1450–1500
and 1200–1250 . -
Azide Check: CRITICAL. Absence of strong peak at ~2100
confirms consumption of the starting ethyl azide.
PART 3: DIFFERENTIATION STRATEGY (1,5 vs. 1,4 Isomer)
The most common synthetic error is producing the 1,4-isomer (CuAAC product) instead of the 1,5-isomer. You must validate regiochemistry using NOE (Nuclear Overhauser Effect) or HMBC .
The "NOE Bridge" Validation
In the 1,5-isomer , the N1-Ethyl group and the C5-Methanamine group are spatially proximate (vicinal). In the 1,4-isomer , they are separated by the C5-H proton.
-
1,5-Isomer (Target): Strong NOE correlation observed between N-CH₂ (Ethyl) and C5-CH₂ (Methanamine) .
-
1,4-Isomer (Impurity): NOE correlation observed between N-CH₂ (Ethyl) and Triazole C5-H .
Caption: Diagnostic NOE correlations distinguishing the target 1,5-isomer from the common 1,4-byproduct.
PART 4: SYNTHESIS & VALIDATION WORKFLOW
To obtain the 1,5-isomer, standard "Click" chemistry (CuSO4/Ascorbate) must be avoided . The following protocol utilizes Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC).
4.1 Synthetic Protocol (RuAAC)
Materials:
-
Ethyl Azide (Caution: Low MW azides are explosive. Handle in solution).
-
Propargyl Amine (N-protected recommended, e.g., N-Boc-propargyl amine, to prevent catalyst poisoning).
-
Catalyst:
(Pentamethylcyclopentadienyl bis(triphenylphosphine) ruthenium(II) chloride). -
Solvent: 1,4-Dioxane or THF (Anhydrous).
Step-by-Step:
-
Preparation: In a glovebox or under Argon, dissolve N-Boc-propargyl amine (1.0 equiv) and Ethyl Azide (1.1 equiv) in degassed 1,4-Dioxane (0.2 M).
-
Catalysis: Add
(2-5 mol%). -
Reaction: Seal vessel and heat to 60°C for 12-18 hours. Monitor by TLC (disappearance of alkyne) or IR (disappearance of azide peak at 2100
). -
Workup: Concentrate in vacuo. The Ruthenium catalyst is often removed via silica gel filtration.
-
Deprotection: Treat the intermediate with TFA/DCM (1:1) to remove the Boc group, yielding the free amine salt. Neutralize with weak base resin (e.g., Amberlyst A-21) to obtain the free base title compound.
4.2 Workflow Diagram
Caption: RuAAC synthesis pathway ensuring 1,5-regioselectivity via Ruthenium catalysis.
PART 5: REFERENCES
-
Zhang, L., et al. "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides." Journal of the American Chemical Society, 2005, 127(46), 15998–15999. Link
-
Foundational text on RuAAC for 1,5-disubstituted triazoles.
-
-
Himo, F., et al. "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates."[2] Journal of the American Chemical Society, 2005, 127(2), 615–624. Link
-
Mechanistic comparison of Cu vs Ru pathways.
-
-
Creary, X., et al. "Triazoles from Organic Azides and Acetylenes via 1,3-Dipolar Cycloaddition." Journal of Organic Chemistry, 2012, 77(19), 8756–8761. Link
-
Reference for NMR shift differentiation between 1,4 and 1,5 isomers.
-
-
PubChem Compound Summary. "(1-ethyl-1H-imidazol-5-yl)methanamine (Analogous Structure)." National Center for Biotechnology Information. Link
-
Used for fragment-based shift verification.
-
Sources
theoretical properties of ethyl-triazolyl-methanamine compounds
Title: The Ethyl-Triazolyl-Methanamine (ETM) Scaffold: Theoretical Properties, Synthetic Architecture, and Pharmacological Potential
Executive Summary
The Ethyl-Triazolyl-Methanamine (ETM) scaffold represents a privileged structural motif in modern medicinal chemistry, bridging the gap between lipophilic bioavailability and specific target engagement. Characterized by a central triazole ring (1,2,3- or 1,2,4-isomer) flanked by an ethyl group and a methanamine moiety, this scaffold serves as a robust bioisostere for amide bonds and a versatile linker in fragment-based drug discovery (FBDD).
This technical guide provides a comprehensive analysis of the ETM scaffold, focusing on its theoretical physicochemical properties, electronic structure (DFT), and mechanistic applications in neuropharmacology and antimicrobial research. It is designed for researchers seeking to optimize lead compounds by leveraging the unique steric and electronic profile of the triazole core.
Part 1: Structural Architecture & Chemical Space
The ETM scaffold is defined by three distinct domains: the Ethyl Tail (hydrophobic anchor), the Triazole Core (aromatic linker/H-bond acceptor), and the Methanamine Head (basic/H-bond donor).
Isomeric Diversity: 1,2,3- vs. 1,2,4-Triazoles
The theoretical properties of the ETM scaffold depend heavily on the nitrogen arrangement within the heterocyclic ring.[1]
-
1,2,3-Triazole (Click Chemistry Product):
-
Dipole Moment: High (~5.0 D), enabling strong dipole-dipole interactions.
-
Basicity: Weakly basic (pKa of conjugate acid ~1.2), acting primarily as a hydrogen bond acceptor via N2 or N3.
-
Stability: Exceptionally stable against metabolic degradation (hydrolysis/oxidation).
-
-
1,2,4-Triazole (Antifungal Motif):
-
Tautomerism: Exists in equilibrium between 1H, 2H, and 4H tautomers, influencing binding affinity.
-
pKa: Higher pKa (~2.2–2.4), allowing for potential protonation at physiological pH depending on substituents.
-
Electronic Profiling (DFT Insights)
Density Functional Theory (DFT) studies (B3LYP/6-311G**) reveal key electronic characteristics:
-
HOMO-LUMO Gap: The triazole ring exhibits a large energy gap, indicative of high chemical hardness and kinetic stability.
-
Electrostatic Potential (MEP): Negative potential is concentrated on the sp2 nitrogens (N2/N3), creating "hotspots" for metal chelation (e.g., Fe in heme groups) or hydrogen bonding with serine/histidine residues in enzyme active sites.
Part 2: Theoretical Physicochemical Profiling
Optimizing the ETM scaffold requires balancing lipophilicity and solubility. The following table summarizes theoretical parameters derived from in silico models.
Table 1: Theoretical Physicochemical Properties of the ETM Scaffold
| Property | Value (Approx.) | Mechanistic Implication |
| LogP (Octanol/Water) | 0.5 – 1.8 | The ethyl group adds ~0.5 log units, pushing the polar triazole into the "drug-like" window for BBB permeation. |
| TPSA (Topological Polar Surface Area) | 40 – 60 Ų | Ideal for CNS penetration (Threshold < 90 Ų). |
| H-Bond Donors (HBD) | 1 – 2 | Methanamine group provides primary HBD capability. |
| H-Bond Acceptors (HBA) | 2 – 3 | Triazole nitrogens act as acceptors. |
| Rotatable Bonds | 3 – 4 | Low flexibility reduces entropic penalty upon binding. |
| pKa (Methanamine N) | ~9.5 – 10.5 | Predominantly protonated at pH 7.4, facilitating ionic interactions with Asp/Glu residues. |
Part 3: Mechanistic Pharmacology & Binding Dynamics
The ETM scaffold is not merely a passive linker; it actively participates in ligand-target binding.
Binding Modes
-
Pi-Stacking: The aromatic triazole ring engages in
stacking with aromatic residues (Phe, Tyr, Trp). -
Dipole Alignment: The strong dipole of the 1,2,3-triazole aligns with the internal electric fields of protein binding pockets.
-
Cation-
Interactions: The protonated methanamine can interact with electron-rich aromatic cages in receptors (e.g., Acetylcholinesterase).
Visualizing the Signaling Pathway (MAO-B Inhibition)
The following diagram illustrates the theoretical mechanism of an ETM-based inhibitor targeting Monoamine Oxidase B (MAO-B) for Alzheimer's therapy.
Figure 1: Mechanism of Action for ETM-based MAO-B Inhibitors. The ethyl group facilitates BBB crossing, while the triazole-amine motif binds the active site.
Part 4: Synthetic Pathways & Optimization
Protocol A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Used for synthesizing 1,2,3-triazole ETM derivatives.
Reagents:
-
Ethyl Azide (or Azidoethane precursor)
-
Propargylamine (Methanamine precursor)
-
CuSO₄·5H₂O (Catalyst source)
-
Sodium Ascorbate (Reductant)
Workflow:
-
Preparation: Dissolve propargylamine (1.0 eq) and ethyl azide (1.0 eq) in a t-BuOH:H₂O (1:1) mixture.
-
Catalysis: Add CuSO₄ (5 mol%) and Sodium Ascorbate (10 mol%).
-
Reaction: Stir at room temperature for 6–12 hours. Monitor via TLC (disappearance of azide).
-
Purification: Extract with EtOAc, wash with brine. The triazole product is often pure enough to proceed without chromatography.
-
Validation: Confirm structure via ¹H-NMR (distinct triazole singlet at ~7.5–8.0 ppm).
Protocol B: Einhorn-Brunner Reaction
Used for synthesizing 1,2,4-triazole ETM derivatives.
Workflow:
-
Condensation of ethyl hydrazine with an imide or nitrile derivative.
-
Cyclization under acidic conditions or high heat.
Synthesis Workflow Diagram
Figure 2: Divergent synthetic pathways for accessing isomeric ETM scaffolds.
References
-
DFT & QSAR Studies on Triazoles
-
Title: DFT based QSAR study on quinolone-triazole derivatives as antibacterial agents.
- Source: NIH / PubMed
-
URL:[Link]
-
-
MAO-B Inhibition & Neurodegeneration
-
LSD1 Inhibitors & 1,2,4-Triazole Scaffold
-
Thermodynamic Properties
-
General Biological Activity
Sources
- 1. irjweb.com [irjweb.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijrpc.com [ijrpc.com]
- 7. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 8. Review of triazole scaffolds for treatment and diagnosis of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijbr.com.pk [ijbr.com.pk]
Methodological & Application
The Versatile Building Block: Applications of (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine in Modern Medicinal Chemistry
The 1,2,3-triazole moiety has firmly established itself as a cornerstone in contemporary drug discovery, valued for its unique physicochemical properties and its role as a reliable pharmacophore, bioisostere, and linker.[1][2][3] Within this important class of heterocycles, (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine emerges as a particularly valuable, yet under-documented, building block. Its structure offers a strategic combination of a stable, N-ethylated triazole core and a reactive primary aminomethyl group, presenting a versatile scaffold for the synthesis of diverse and complex molecular architectures with significant therapeutic potential.
This comprehensive guide delves into the practical applications of (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine in medicinal chemistry. We will explore its synthesis, its utility in constructing compound libraries, and provide detailed protocols for its incorporation into potential therapeutic agents, underscoring the rationale behind the experimental designs.
The Strategic Advantage of the 1-ethyl-1H-1,2,3-triazol-5-yl)methanamine Scaffold
The utility of (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine in drug design is multi-faceted. The 1,2,3-triazole ring is metabolically stable and can participate in hydrogen bonding and dipole-dipole interactions, often mimicking the geometry of a peptide bond.[4][5] The N-ethyl group provides a degree of lipophilicity and can influence the molecule's overall conformation and binding to biological targets. The primary aminomethyl group at the 5-position serves as a key handle for derivatization, allowing for the facile introduction of a wide array of functional groups and pharmacophores through robust and well-established chemical transformations.
Synthesis of (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine: A Plausible Synthetic Pathway
While a direct, one-pot synthesis of (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine is not extensively documented in readily available literature, a logical and efficient synthetic route can be devised based on established organic chemistry principles and the availability of its precursor, (1-ethyl-1H-1,2,3-triazol-5-yl)methanol.[6][7] This precursor is commercially available, making the following proposed synthesis a practical approach for research laboratories.
The conversion of the primary alcohol in (1-ethyl-1H-1,2,3-triazol-5-yl)methanol to the desired primary amine can be achieved through a two-step sequence involving the formation of an azide intermediate followed by its reduction.
Caption: Plausible synthetic route to the target amine.
Protocol 1: Synthesis of 5-(azidomethyl)-1-ethyl-1H-1,2,3-triazole
This protocol outlines the conversion of the precursor alcohol to an azide intermediate. The initial step involves the activation of the primary alcohol by converting it into a good leaving group, such as a tosylate, followed by nucleophilic substitution with sodium azide.
Materials:
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Sodium azide (NaN3)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Tosylation: Dissolve (1-ethyl-1H-1,2,3-triazol-5-yl)methanol (1.0 eq) in anhydrous pyridine at 0 °C under a nitrogen atmosphere. Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C. Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.
-
Work-up: Quench the reaction with ice-water and extract the product with dichloromethane. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude tosylate.
-
Azidation: Dissolve the crude tosylate in anhydrous DMF. Add sodium azide (1.5 eq) and heat the mixture to 60-70 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Purification: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous MgSO4. After filtration, concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 5-(azidomethyl)-1-ethyl-1H-1,2,3-triazole.
Protocol 2: Reduction of 5-(azidomethyl)-1-ethyl-1H-1,2,3-triazole to (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine
This protocol describes the final reduction step to obtain the target primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
Materials:
-
5-(azidomethyl)-1-ethyl-1H-1,2,3-triazole
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H2)
Procedure:
-
Hydrogenation: Dissolve 5-(azidomethyl)-1-ethyl-1H-1,2,3-triazole (1.0 eq) in methanol or ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C.
-
Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (balloon or Parr shaker).
-
Stir the reaction mixture vigorously at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine. The product can be further purified by distillation or crystallization if necessary.
Applications in Medicinal Chemistry: A Gateway to Diverse Bioactive Molecules
The primary application of (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine in medicinal chemistry is as a versatile building block for the synthesis of compound libraries for high-throughput screening. The reactive primary amine allows for a multitude of chemical transformations, most notably amide bond formation, to append various pharmacophores.
Caption: Derivatization strategies for the target amine.
Application Note 1: Synthesis of a Library of Amide Derivatives for Anticancer Screening
Drawing inspiration from the general utility of (1H-1,2,3-triazol-4-yl)methanamine derivatives in cancer research, (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine can be employed to generate a library of amide-containing compounds.[1] The rationale is to couple the triazole scaffold with various carboxylic acids known to be present in anticancer agents or to possess cytotoxic properties.
Protocol 3: General Procedure for Amide Coupling
Materials:
-
(1-ethyl-1H-1,2,3-triazol-5-yl)methanamine
-
A library of diverse carboxylic acids (R-COOH)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
In a reaction vessel, dissolve the carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add a solution of (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine (1.1 eq) and TEA (1.5 eq) in the same solvent.
-
Stir the reaction at room temperature overnight.
-
Work-up: Dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide derivative.
Table 1: Representative Carboxylic Acids for Library Synthesis
| Carboxylic Acid Moiety | Rationale for Inclusion in Anticancer Screening |
| Phenylacetic acid derivatives | Common scaffolds in various bioactive molecules. |
| Cinnamic acid derivatives | Precursors to chalcones and other natural products with cytotoxic activity. |
| Heterocyclic carboxylic acids (e.g., indole-2-carboxylic acid) | Heterocycles are privileged structures in many anticancer drugs. |
| Amino acid derivatives (N-protected) | To introduce peptidic character and explore interactions with protein targets. |
Application Note 2: Synthesis of Kinase Inhibitor Scaffolds
Many kinase inhibitors feature a heterocyclic core with an appended side chain that occupies the ATP-binding site. The (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine scaffold can be utilized to construct such inhibitors. For instance, it can be coupled with substituted pyrimidine or quinazoline cores, which are common in clinically approved kinase inhibitors.
Protocol 4: Synthesis of a Pyrimidine-Triazole Hybrid
This protocol describes the synthesis of a potential kinase inhibitor scaffold via nucleophilic aromatic substitution.
Materials:
-
(1-ethyl-1H-1,2,3-triazol-5-yl)methanamine
-
2,4-Dichloropyrimidine
-
Diisopropylethylamine (DIPEA)
-
n-Butanol or Dioxane
Procedure:
-
In a microwave vial, combine 2,4-dichloropyrimidine (1.0 eq), (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine (1.1 eq), and DIPEA (2.0 eq) in n-butanol or dioxane.
-
Heat the reaction mixture in a microwave reactor at 120-150 °C for 1-2 hours.
-
Work-up: After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography to isolate the monosubstituted product, 2-chloro-N-((1-ethyl-1H-1,2,3-triazol-5-yl)methyl)pyrimidin-4-amine. This intermediate can be further derivatized at the C2 position.
Conclusion
(1-ethyl-1H-1,2,3-triazol-5-yl)methanamine is a valuable and versatile building block in medicinal chemistry. Its straightforward, albeit inferred, synthesis from a commercially available precursor and the reactivity of its primary amine functionality make it an ideal starting material for the construction of diverse compound libraries. The inherent properties of the 1,2,3-triazole core, combined with the ability to introduce a wide range of pharmacophores, position this compound as a key player in the quest for novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The protocols and application notes provided herein offer a solid foundation for researchers to explore the full potential of this promising scaffold in their drug discovery programs.
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- Le-Deygen, I. M., et al. (2021). Synthesis and Antiviral Evaluation of (1,4-Disubstituted-1,2,3-Triazol)-(E)
- Pokhodylo, N., & Matiychuk, V. (2021). Design and synthesis of novel 1H-1,2,3-triazolecarbohydrazides and 1,2,4-triazoloazines based on them for anticancer drug discovery. Monatshefte für Chemie - Chemical Monthly, 152(8), 983-994.
- Sharma, S. (2022). A New Protocol for The Synthesis of 5-(azidomethyl)-4-phenyl-1H- 1,2,3-triazole From Baylis-Hillman Adducts Derived from Nitro Olefins. Emerging Trends in Chemical Engineering, 9(2).
- Al-Sanea, M. M., et al. (2021). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Pharmaceuticals, 14(9), 929.
- Asian Journal of Green Chemistry. (2025). Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells.
- Zhang, W., et al. (2023). Synthesis and Characterization of Azido-Functionalized 1,2,3-Triazole and Fused 1,2,3-Triazole. The Journal of Organic Chemistry, 88(7), 4345-4352.
- ResearchGate. (2025). Synthesis and Anticancer Activity of (E)-5-[(1-Aryl-1H-1,2,3-triazol-4-yl)methylene]thiazolidine-2,4-diones.
- Der Pharma Chemica. (2016).
- Anisimov, A. V., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Molecules, 27(6), 1957.
- El-Sawy, E. R., et al. (2013). Synthesis and Antiviral Evaluation of 5-(1,2,3-Triazol-1-ylmethyl)- uridine Derivatives. Archiv der Pharmazie, 346(11), 804-811.
- Boechat, N., et al. (2012). Design, synthesis, and antiviral activity of new 1H-1,2,3-triazole nucleoside ribavirin analogs. Medicinal Chemistry Research, 21(9), 2445-2453.
- G. P. C. L. (2021). Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. Molecules, 26(4), 1147.
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- Vovk, M. V., et al. (2022). 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles. Journal of Organic and Pharmaceutical Chemistry, 20(2), 27-51.
- Molecules. (2020). Synthesis and Rational Design of New Appended 1,2,3-Triazole-uracil Ensembles as Promising Anti-Tumor Agents via In Silico VEGFR-2 Transferase Inhibition. 25(11), 2643.
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-
Chem-Impex. (n.d.). (1-Methyl-1H-[1][4][8]triazol-5-yl)methanol.
-
Bioorganic & Medicinal Chemistry Letters. (2001). 1-Alkyl-3-amino-5-aryl-1H-[1][4][8]triazoles: novel synthesis via cyclization of N-acyl-S-methylisothioureas with alkylhydrazines and their potent corticotropin-releasing factor-1 (CRF(1)) receptor antagonist activities. 11(24), 3165-3168.
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The Emerging Role of (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine Scaffolds in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, prized for its synthetic accessibility and profound impact on the pharmacological properties of molecules. This guide delves into the significance and practical application of (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine and its derivatives in drug discovery. We will explore the underlying principles that make this scaffold an attractive building block, provide detailed protocols for its synthesis and characterization, and outline its application in screening cascades for the identification of novel therapeutic agents. This document serves as a comprehensive resource for researchers aiming to leverage the unique attributes of this compound class in their drug development endeavors.
Introduction: The Power of the 1,2,3-Triazole in Medicinal Chemistry
The 1,2,3-triazole ring system has emerged as a "privileged" scaffold in drug discovery, a testament to its versatile nature.[1][2] Its prominence is largely due to its straightforward and efficient synthesis, most notably through the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry".[1][3] This reaction's reliability, high yields, and tolerance of a wide array of functional groups make the 1,2,3-triazole an ideal linker and pharmacophore.
The 1,2,3-triazole core is not merely a passive linker; it actively contributes to a molecule's biological profile. It is a bioisostere for amide bonds, capable of mimicking both trans- and cis-amide conformations, which can enhance metabolic stability and improve pharmacokinetic properties.[1] Furthermore, the triazole ring can engage in hydrogen bonding and dipole-dipole interactions with biological targets, contributing to binding affinity. The incorporation of 1,2,3-triazole moieties has led to the development of approved drugs with diverse therapeutic applications, including antibacterial, anticancer, and antiviral agents.[1][4]
The specific compound, (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine, presents a valuable building block for creating libraries of drug-like molecules. The primary amine provides a versatile handle for further functionalization, allowing for the exploration of a vast chemical space and the fine-tuning of structure-activity relationships (SAR).
Synthesis and Characterization
The synthesis of (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine and its analogs typically follows a convergent approach, capitalizing on the efficiency of the CuAAC reaction.
General Synthetic Workflow
The overall strategy involves the synthesis of an ethyl azide and a protected propargylamine, followed by their cycloaddition and subsequent deprotection.
Caption: General workflow for the synthesis of (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine.
Detailed Synthesis Protocol
Materials:
-
Ethyl bromide or iodide
-
Sodium azide (NaN₃)
-
Propargylamine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Tetrahydrofuran (THF), water
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
Step 1: Synthesis of Ethyl Azide
-
Causality: This step generates one of the key components for the click reaction. The azide is a high-energy functional group that readily undergoes cycloaddition.
-
Protocol:
-
Dissolve sodium azide (1.2 eq) in a mixture of water and a suitable organic solvent (e.g., DMF).
-
Add ethyl bromide or iodide (1.0 eq) to the solution.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, extract the ethyl azide into a low-boiling organic solvent like diethyl ether. Caution: Ethyl azide is volatile and potentially explosive; handle with extreme care in a well-ventilated fume hood and avoid heating.
-
Step 2: Protection of Propargylamine
-
Causality: The primary amine of propargylamine can interfere with the CuAAC reaction. Protection with a group like Boc ensures the reaction proceeds cleanly at the alkyne terminus.
-
Protocol:
-
Dissolve propargylamine (1.0 eq) in a suitable solvent such as DCM or THF.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq).
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor by TLC until the starting material is consumed.
-
Work up the reaction by washing with aqueous acid and brine, then dry the organic layer and concentrate to obtain the Boc-protected propargylamine.
-
Step 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Causality: This is the core "click" reaction that forms the 1,2,3-triazole ring with high regioselectivity, yielding the 1,4-disubstituted product.[5]
-
Protocol:
-
Dissolve the Boc-protected propargylamine (1.0 eq) and ethyl azide (1.1 eq) in a mixture of t-butanol and water.
-
Add a freshly prepared solution of sodium ascorbate (0.2 eq) in water.
-
Add a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.
-
Stir the reaction at room temperature for 6-12 hours. The reaction mixture will typically change color.
-
Monitor by TLC or LC-MS.
-
Upon completion, dilute with water and extract the product with an organic solvent like ethyl acetate.
-
Purify the crude product by column chromatography on silica gel.
-
Step 4: Deprotection
-
Causality: Removal of the Boc protecting group to yield the final primary amine, which is crucial for subsequent derivatization.
-
Protocol:
-
Dissolve the protected triazole in DCM.
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.
-
The final product is typically obtained as a salt (e.g., trifluoroacetate or hydrochloride), which can be used directly or neutralized with a base.
-
Characterization
The identity and purity of the synthesized compound should be rigorously confirmed using a suite of analytical techniques.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and confirmation of proton environments. | Signals corresponding to the ethyl group (triplet and quartet), the triazole proton (singlet), and the methylene bridge (singlet). |
| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for the ethyl carbons, triazole ring carbons, and the methylene bridge carbon. |
| Mass Spectrometry (MS) | Determination of the molecular weight. | A molecular ion peak corresponding to the calculated mass of the compound. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic stretches for N-H (amine), C-H, and C=N/N=N (triazole ring). |
Applications in Drug Discovery Screening
(1-ethyl-1H-1,2,3-triazol-5-yl)methanamine is an ideal starting point for generating a library of compounds for high-throughput screening (HTS). The primary amine allows for facile derivatization through amide bond formation, reductive amination, and other amine-based chemistries.
Library Synthesis Workflow
Caption: Workflow for generating a compound library from the core scaffold.
Protocol for Parallel Amide Library Synthesis
-
Causality: Amide bond formation is a robust and widely used reaction in medicinal chemistry to explore SAR. This protocol is amenable to parallel synthesis formats.
-
Materials:
-
(1-ethyl-1H-1,2,3-triazol-5-yl)methanamine hydrochloride
-
A diverse set of carboxylic acids
-
Peptide coupling reagent (e.g., HATU, HBTU)
-
Non-nucleophilic base (e.g., DIPEA)
-
Solvent (e.g., DMF)
-
96-well reaction block
-
-
Protocol:
-
Prepare a stock solution of (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine hydrochloride and DIPEA in DMF.
-
Prepare stock solutions of a diverse library of carboxylic acids in DMF.
-
Prepare a stock solution of the coupling reagent (e.g., HATU) in DMF.
-
In each well of the 96-well plate, add the carboxylic acid solution (1.0 eq).
-
Add the amine/base solution (1.2 eq).
-
Initiate the reaction by adding the coupling reagent solution (1.1 eq).
-
Seal the plate and shake at room temperature for 12-16 hours.
-
After the reaction, perform a liquid-liquid extraction or solid-phase extraction to purify the products in parallel.
-
Analyze the purity of each compound by LC-MS.
-
Prepare screening plates by dissolving the purified compounds in DMSO.
-
Biological Evaluation Protocols
The broad spectrum of biological activities reported for 1,2,3-triazole derivatives suggests that libraries based on the (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine scaffold could be screened against a variety of targets.[3][6]
General Screening Cascade
Caption: A typical screening cascade for hit identification and validation.
Protocol: Cell Viability Assay (Primary Screen)
-
Causality: This initial screen identifies compounds that have a cytotoxic or anti-proliferative effect on cancer cell lines, a common application for novel triazole derivatives.[6][7]
-
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Compound library in DMSO
-
Resazurin-based viability reagent (e.g., alamarBlue)
-
384-well clear-bottom black plates
-
Multichannel pipette or automated liquid handler
-
Plate reader with fluorescence capabilities
-
-
Protocol:
-
Seed cells into 384-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with the compound library at a single high concentration (e.g., 10 µM). Include positive (e.g., staurosporine) and negative (DMSO vehicle) controls.
-
Incubate for 48-72 hours.
-
Add the resazurin-based reagent to each well and incubate for 2-4 hours.
-
Read the fluorescence on a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO control.
-
Identify "hits" as compounds that reduce cell viability below a certain threshold (e.g., 50%).
-
Protocol: Target-Based Enzymatic Assay (Secondary Screen)
-
Causality: Once hits are identified, secondary assays are crucial to determine if they act on a specific molecular target. For example, many triazole-containing compounds are kinase inhibitors.
-
Materials:
-
Purified recombinant enzyme (e.g., a specific kinase)
-
Substrate for the enzyme (e.g., a peptide)
-
ATP
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Hit compounds from the primary screen
-
-
Protocol:
-
Prepare serial dilutions of the hit compounds.
-
In a 384-well plate, add the enzyme, the substrate, and the compound at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for the optimized reaction time.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Plot the enzyme activity against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion
The (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine scaffold represents a highly versatile and synthetically accessible starting point for the discovery of novel drug candidates. Its favorable physicochemical properties and the robustness of its synthesis via "click" chemistry make it an invaluable tool for medicinal chemists. The protocols outlined in this guide provide a comprehensive framework for the synthesis, derivatization, and biological evaluation of compound libraries based on this promising core structure. By leveraging these methods, researchers can efficiently explore vast chemical spaces and accelerate the identification of new therapeutic agents for a wide range of diseases.
References
-
1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC . National Center for Biotechnology Information. Available at: [Link]
-
1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry - Frontiers . Frontiers Media S.A.. Available at: [Link]
-
1,2,3-Triazole - Wikipedia . Wikimedia Foundation. Available at: [Link]
-
Biological importance and synthesis of 1,2,3-triazole derivatives: a review - Taylor & Francis . Taylor & Francis Online. Available at: [Link]
-
Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC . National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and Biological Properties of 5-(1H-1,2,3-Triazol-4-yl)isoxazolidines: A New Class of C-Nucleosides - NIH . National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer - MDPI . MDPI. Available at: [Link]
-
Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent - PubMed . National Center for Biotechnology Information. Available at: [Link]
-
The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed . National Center for Biotechnology Information. Available at: [Link]
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- 7. mdpi.com [mdpi.com]
developing assays with (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine
Application Note: Advanced Assay Development with (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine
Abstract
This technical guide outlines the methodology for utilizing (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine (ETMA) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD) and chemical biology.[1][2] Unlike the ubiquitous 1,4-disubstituted triazoles generated via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), this 1,5-disubstituted isomer (typically accessed via RuAAC or magnesium-mediated synthesis) offers a unique steric vector and dipole moment, making it a critical bioisostere for twisted amide bonds.[1][2] This document details protocols for bioconjugation , Surface Plasmon Resonance (SPR) fragment screening , and structure-activity relationship (SAR) expansion .[1][2]
Chemical Profile & Handling
The (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine scaffold presents specific handling requirements due to the basicity of the primary amine and the polarity of the triazole ring.[1]
| Property | Specification | Technical Insight |
| Molecular Weight | ~126.16 g/mol | Ideal for fragment libraries (Rule of 3 compliant).[1][2] |
| Acidity (pKa) | ~8.5 (Amine) | The triazole ring is electron-withdrawing, slightly lowering the pKa of the methanamine compared to a benzylamine, enhancing nucleophilicity at physiological pH.[1] |
| Solubility | High (DMSO, MeOH, Water) | Excellent aqueous solubility simplifies assay buffer formulation (up to 100 mM stocks).[1][2] |
| Topology | 1,5-Disubstituted | Provides a "kinked" geometry distinct from the linear 1,4-isomer, often improving shape complementarity in globular active sites.[1] |
Storage Protocol: Store neat at -20°C under argon. Hygroscopic; equilibrate to room temperature before weighing to prevent water uptake, which alters stoichiometry in conjugation reactions.[1]
Application 1: Designing Target Engagement Probes
The primary amine of ETMA serves as a versatile handle for creating Fluorescence Polarization (FP) or FRET tracers. Because the 1,5-triazole mimics the cis-amide bond geometry, these probes are particularly effective for interrogating proteases and kinases where conformational selection is key.[1]
Protocol: Synthesis of ETMA-Fluorescein Tracer
Rationale: We utilize an NHS-ester reaction.[1] The steric bulk of the ethyl group at N1 (adjacent to the C5-methanamine) requires optimized pH conditions to ensure efficient labeling without hydrolysis of the fluorophore.[1]
Reagents:
-
ETMA (10 mM in DMSO)
-
5-FAM-NHS Ester (10 mM in DMSO)[1]
-
DIPEA (N,N-Diisopropylethylamine)[1]
-
Anhydrous DMF
Workflow:
-
Activation: Dilute ETMA to 1 mM in anhydrous DMF.
-
Base Addition: Add DIPEA (3.0 equivalents). Critical: The N1-ethyl group creates local steric hindrance; excess base ensures the amine remains unprotonated and nucleophilic.[1]
-
Coupling: Add 5-FAM-NHS (1.1 equivalents) dropwise with vortexing.
-
Incubation: Agitate at 30°C for 4 hours. (Elevated temperature vs. standard RT is required due to the 1,5-steric clash).[1]
-
Quenching: Add 10% volume of 1M Tris-HCl (pH 8.0).
-
Purification: Reverse-phase HPLC (C18 column, Gradient: 5-95% ACN in Water + 0.1% TFA).
Validation: Mass Spectrometry (ESI+) must confirm the parent ion [M+H]+.[1]
Application 2: Surface Plasmon Resonance (SPR) Fragment Screening
ETMA is a "low molecular weight" (LMW) fragment.[1] Standard SPR protocols fail here due to low Rmax (theoretical maximum response).[1] This protocol utilizes Clean Screen methodology to validate binding.
Experimental Logic
Because the ligand is small (~126 Da), the refractive index change upon binding is minimal. We must distinguish specific binding from bulk refractive index (RI) shifts caused by DMSO.[1]
Assay Setup:
-
Instrument: Biacore 8K or equivalent (High sensitivity).
-
Sensor Chip: CM5 or Series S (Carboxymethylated dextran).[1]
-
Immobilization: High density (>5000 RU) of target protein is required to generate detectable signal (
).[1]
Step-by-Step Protocol
-
Solvent Correction: Prepare a DMSO calibration curve (4.5% to 5.5% DMSO) in Running Buffer (PBS-P+, pH 7.4).
-
Injection Strategy:
-
Concentration Series: Inject ETMA at 10 µM, 50 µM, 100 µM, 250 µM, 500 µM, 1 mM.
-
Note: High concentrations are typical for fragments (
often in mM range).
-
-
Data Processing:
-
Double referencing: Subtract Reference Channel (unmodified surface) and Blank Injections (Buffer only).
-
Apply Solvent Correction factor.
-
Square Wave Check: Fast on/off rates are characteristic of fragments. "Sticky" compounds show slow dissociation; ETMA should show a "square wave" sensorgram.
-
Visualizing the Workflow
The following diagram illustrates the decision matrix for developing assays with ETMA, distinguishing between its use as a raw fragment versus a conjugated probe.
Caption: Workflow for utilizing ETMA in fragment screening (Red path) versus probe development (Green path).
Mechanistic Insight: The 1,5-Triazole Advantage
Why select this specific isomer over the common 1,4-triazole?
-
Dipole Moment Alignment: The 1,5-disubstituted triazole has a dipole moment that more closely mimics the cis-peptide bond, whereas the 1,4-isomer mimics the trans-peptide bond.[1][2] This makes ETMA an excellent scaffold for designing inhibitors of proteins that recognize turn motifs (e.g., GPCR loops, beta-turn mimetics).[1]
-
Electronic Environment: The C5-methanamine is electronically coupled to the triazole N1.[1] This reduces the basicity compared to a standard alkyl amine, potentially improving membrane permeability by increasing the fraction of neutral species at physiological pH.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conjugation Yield | Steric hindrance at C5/N1 interface. | Switch to HATU coupling agent; increase reaction temperature to 35°C; ensure anhydrous conditions. |
| SPR "Negative" Binding | Refractive index mismatch. | Strictly match DMSO concentration in running buffer and sample. Perform "Solvent Correction" cycles. |
| Precipitation in Assay | High concentration aggregation.[2] | Measure solubility limit via nephelometry. Do not exceed 1 mM in aqueous buffer. |
References
-
RuAAC Synthesis of 1,5-Disubstituted Triazoles
-
Triazoles as Bioisosteres
-
Fragment Screening Methodologies
-
Assay Development with Small Molecules
Sources
- 1. 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. PubChemLite - (1-ethyl-1h-imidazol-5-yl)methanamine (C6H11N3) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methenamine (Hiprex, Urex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
Application Notes and Protocols for the Functionalization of (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine
Introduction: The Versatility of a Triazole Building Block
The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, materials science, and bioconjugation.[1][2] Its remarkable stability towards metabolic degradation, oxidative and reductive conditions, and a wide range of chemical reagents makes it an ideal scaffold.[3] Furthermore, the 1,4-disubstituted 1,2,3-triazole, often synthesized via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, is an excellent bioisostere for the trans-amide bond, mimicking its key electronic and steric properties.[4][5]
(1-ethyl-1H-1,2,3-triazol-5-yl)methanamine is a particularly valuable building block that combines the robust triazole core with a reactive primary amine. This bifunctionality allows for its seamless integration into larger molecular architectures. The ethyl group on the triazole nitrogen enhances solubility in organic solvents, while the primary amine on the methylene linker provides a nucleophilic handle for a wide array of chemical transformations. This guide provides an in-depth exploration of the functionalization of this versatile molecule, offering detailed protocols and the scientific rationale behind the experimental choices for researchers in drug discovery and chemical biology.
Core Functionalization Strategies at the Primary Amine
The primary amine of (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine is the key site for derivatization. Standard amine chemistries can be readily applied, with the triazole ring being generally unreactive under these conditions. The following sections detail the most common and useful functionalization strategies.
Acylation: Formation of Amides and Sulfonamides
The formation of an amide or sulfonamide bond is a fundamental transformation in the synthesis of bioactive molecules. These functional groups are prevalent in a vast number of approved drugs.
The reaction of (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine with carboxylic acids, acid chlorides, or acid anhydrides provides access to a diverse range of amides. The choice of coupling reagent is critical for efficient and clean conversion, especially with sensitive or sterically hindered substrates.
Scientific Rationale: Amide bond formation typically requires the activation of the carboxylic acid to overcome the low reactivity of the carboxylate and the basicity of the amine.[6] Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective as they form a highly reactive O-acylisourea intermediate that is readily attacked by the amine.[7][8] The use of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is crucial to prevent unwanted side reactions.
Caption: Amide formation workflow.
Protocol 1: HATU-Mediated Amide Coupling
This protocol describes a general procedure for the coupling of a carboxylic acid with (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine using HATU.
| Reagent | Molar Equiv. | Purpose |
| Carboxylic Acid | 1.0 | Substrate |
| (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine | 1.1 | Substrate |
| HATU | 1.2 | Coupling Reagent |
| DIPEA | 2.0 | Non-nucleophilic base |
| Anhydrous DMF | - | Solvent |
Step-by-Step Procedure:
-
To a solution of the carboxylic acid (1.0 mmol) in anhydrous dimethylformamide (DMF, 5 mL) under an inert atmosphere (N₂ or Ar), add HATU (1.2 mmol, 456 mg).
-
Add diisopropylethylamine (DIPEA, 2.0 mmol, 0.35 mL) to the mixture and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine (1.1 mmol, 154 mg) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes).
Sulfonamides are another important class of functional groups in medicinal chemistry. They are typically synthesized by the reaction of a primary or secondary amine with a sulfonyl chloride.
Scientific Rationale: The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.[9] A base, such as pyridine or triethylamine, is required to neutralize the hydrochloric acid generated during the reaction. Pyridine can also act as a nucleophilic catalyst.
Caption: Sulfonamide formation workflow.
Protocol 2: Sulfonamide Synthesis
This protocol provides a general method for the synthesis of sulfonamides from (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine.
| Reagent | Molar Equiv. | Purpose |
| (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine | 1.0 | Substrate |
| Sulfonyl Chloride | 1.1 | Substrate |
| Pyridine | 1.5 | Base and Catalyst |
| Anhydrous Dichloromethane (DCM) | - | Solvent |
Step-by-Step Procedure:
-
Dissolve (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine (1.0 mmol, 140 mg) in anhydrous dichloromethane (DCM, 10 mL) in a round-bottom flask under an inert atmosphere.
-
Add pyridine (1.5 mmol, 0.12 mL) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the sulfonyl chloride (1.1 mmol) in anhydrous DCM (2 mL) to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with DCM (15 mL) and wash with 1 M aqueous HCl (2 x 10 mL), saturated aqueous sodium bicarbonate (1 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel) to afford the desired sulfonamide.
Reductive Amination: Formation of Secondary Amines
Reductive amination is a powerful and versatile method for the synthesis of secondary amines from primary amines and carbonyl compounds (aldehydes or ketones).[10][11] This two-step, one-pot process involves the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine.
Scientific Rationale: The key to a successful reductive amination is the choice of a reducing agent that selectively reduces the imine/iminium ion in the presence of the starting carbonyl compound.[12] Sodium triacetoxyborohydride (STAB) is an excellent choice for this transformation as it is a mild and selective reducing agent that is particularly effective for the reductive amination of a wide range of aldehydes and ketones.[13]
Caption: Reductive amination workflow.
Protocol 3: Reductive Amination with an Aldehyde
This protocol details a general procedure for the reductive amination of an aldehyde with (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine.
| Reagent | Molar Equiv. | Purpose |
| Aldehyde | 1.0 | Substrate |
| (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine | 1.1 | Substrate |
| Sodium Triacetoxyborohydride (STAB) | 1.5 | Reducing Agent |
| Glacial Acetic Acid | 0.1 | Catalyst |
| Anhydrous 1,2-Dichloroethane (DCE) | - | Solvent |
Step-by-Step Procedure:
-
To a stirred solution of the aldehyde (1.0 mmol) and (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine (1.1 mmol, 154 mg) in anhydrous 1,2-dichloroethane (DCE, 10 mL), add a catalytic amount of glacial acetic acid (0.1 mmol, 6 µL).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (STAB, 1.5 mmol, 318 mg) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).
-
Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (1 x 10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
N-Alkylation: Direct Introduction of Alkyl Groups
Direct N-alkylation with alkyl halides is a straightforward method for synthesizing secondary and tertiary amines. However, overalkylation to form the quaternary ammonium salt can be a significant side reaction.
Scientific Rationale: The reaction is a nucleophilic substitution (Sₙ2) where the amine acts as the nucleophile and the alkyl halide is the electrophile. Using a slight excess of the amine can help to minimize overalkylation. A base is often included to scavenge the hydrohalic acid produced.
Caption: N-Alkylation workflow.
Protocol 4: N-Alkylation with an Alkyl Halide
This protocol provides a general method for the mono-alkylation of (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine.
| Reagent | Molar Equiv. | Purpose |
| (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine | 1.2 | Substrate |
| Alkyl Halide (e.g., Benzyl Bromide) | 1.0 | Substrate |
| Potassium Carbonate (K₂CO₃) | 2.0 | Base |
| Anhydrous Acetonitrile | - | Solvent |
Step-by-Step Procedure:
-
Combine (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine (1.2 mmol, 168 mg), the alkyl halide (1.0 mmol), and potassium carbonate (2.0 mmol, 276 mg) in anhydrous acetonitrile (10 mL).
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir for 6-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
N-Arylation: Transition Metal-Catalyzed C-N Bond Formation
The formation of a C(aryl)-N bond can be achieved through transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination.[14][15] This reaction allows for the coupling of an amine with an aryl halide or triflate.
Scientific Rationale: The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species.[16] The cycle includes oxidative addition of the aryl halide to the Pd(0) catalyst, coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. The choice of ligand for the palladium catalyst is crucial for the reaction's success.
Sources
- 1. Sodium hydroxide catalyzed N-alkylation of (hetero) aromatic primary amines and N1,C5-dialkylation of 4-phenyl-2-aminothiazoles with benzyl alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Copper-catalyzed sequential N-arylation of C-amino-NH-azoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. figshare.com [figshare.com]
- 4. Microwave-assisted efficient copper-promoted N-arylation of amines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. cbijournal.com [cbijournal.com]
- 7. youtube.com [youtube.com]
- 8. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Acetylation of 5-amino-1H-[1,2,4]triazole revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Copper (II)-mediated arylation with aryl boronic acids for the N-derivatization of pyrazole libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
challenges in synthesizing 1,5-disubstituted triazoles
Welcome to the Advanced Synthesis Support Center. Topic: 1,5-Disubstituted 1,2,3-Triazole Synthesis Ticket ID: RuAAC-105-GEN Status: Open Assigned Specialist: Senior Application Scientist[1]
Overview: The Regioselectivity Shift
You are likely here because the "Click" chemistry gold standard (CuAAC) failed you—not in yield, but in geometry. Copper(I) catalysis exclusively yields the 1,4-isomer .[1] To access the sterically demanding and electronically distinct 1,5-isomer , you must shift from Copper to Ruthenium (RuAAC) or Magnesium-mediated methodologies.[1]
This guide treats your synthesis as a system. When the system fails, it is usually due to one of three variables: Catalyst Ligand Architecture , Thermal Background Interference , or Steric Mismatch .
Module 1: Catalyst Selection (The Hardware)
The success of RuAAC depends entirely on the ligands attached to the Ruthenium center. The active species is the pentamethylcyclopentadienyl (Cp*) ruthenium chloride complex.[2][3][4][5]
Critical Rule: Do NOT substitute Cp* (pentamethylcyclopentadienyl) with Cp (cyclopentadienyl).[1]
-
Cp (Pentamethyl):* High steric bulk directs the azide attack to the internal alkyne carbon, forcing 1,5-regioselectivity.
-
Cp (Unsubstituted): Lacks sufficient steric bulk, resulting in a mixture of 1,4- and 1,5-isomers (often 50:50).[1]
Catalyst Comparison Table
| Catalyst Complex | Activity Level | Sensitivity | Best Use Case |
| CpRuCl(PPh₃)₂ | Moderate | Air/Moisture Stable (Solid) | Standard substrates. The "workhorse" catalyst.[1] Easy to handle, but PPh₃ ligands can retard rate via slow dissociation. |
| CpRuCl(cod) | High | Air Sensitive (In solution) | Sterically hindered / Internal alkynes. The cyclooctadiene (cod) ligand dissociates faster, opening the coordination site more readily.[1] |
| [Cp*RuCl]₄ | High | High | Difficult substrates. Polymer synthesis or highly unreactive alkynes where phosphine inhibition must be eliminated.[1] |
Module 2: Mechanistic Visualization
Understanding the failure mode requires understanding the cycle. Unlike CuAAC, which proceeds via a copper-acetylide, RuAAC proceeds via an oxidative coupling mechanism.[6]
Figure 1: RuAAC Catalytic Cycle & Regioselectivity Origin Caption: The Ruthenium cycle avoids metal-acetylide formation, allowing reaction with both terminal and internal alkynes. The sterics of the Cp* ligand (red node) force the oxidative coupling (Step B) to orient the azide terminus away from the bulky ligand, securing 1,5-selectivity.
Module 3: Experimental Protocols
Protocol A: Standard RuAAC (Terminal Alkynes)
Best for: Routine synthesis of 1,5-disubstituted triazoles compatible with mild heating.[1]
-
Setup: In a screw-cap vial, dissolve alkyne (1.0 equiv) and azide (1.1 equiv) in 1,4-dioxane or THF (0.2–0.5 M).
-
Catalyst: Add Cp*RuCl(PPh₃)₂ (1–2 mol%).
-
Reaction: Flush headspace with N₂, seal, and heat to 60–80 °C .
-
Note: Reaction times vary from 2 to 12 hours.[1]
-
-
Monitoring: TLC/LC-MS. Look for the disappearance of the alkyne.
-
Workup: Concentrate in vacuo. If Ru residue is an issue, see Ticket #003.
Protocol B: Magnesium-Mediated Synthesis (The "Grignard" Route)
Best for: 1,4,5-Trisubstituted triazoles or when Ru-catalysis fails due to chelation. Mechanism:[1] Formation of a magnesiated alkyne (nucleophile) which attacks the azide.[1]
-
Activation: Dissolve terminal alkyne in dry THF under Argon.
-
Deprotonation: Add EtMgBr (1.1 equiv) at 0 °C. Stir 15 min to form alkynyl Grignard.
-
Cycloaddition: Add organic azide (1.0 equiv) at room temperature.
-
Observation: Reaction is often exothermic.[1]
-
-
Quench/Trap:
-
For 1,5-disubstituted: Quench with NH₄Cl (sat. aq).
-
For 1,4,5-trisubstituted: Add an electrophile (e.g., Iodine, Allyl bromide) before aqueous quench.[1]
-
Module 4: Troubleshooting Guides (FAQs)
Ticket #001: "I am seeing a mixture of 1,4 and 1,5 isomers."
Root Cause: Thermal Background Reaction. Diagnostic: If the Ruthenium catalyst is inactive (poisoned or oxidized), the heat (60–80 °C) will drive the uncatalyzed Huisgen cycloaddition, which naturally produces a ~1:1 mixture. Corrective Actions:
-
Lower Temperature: Attempt the reaction at 40–50 °C. If conversion stops, your catalyst is dead.
-
Switch Solvent: Avoid protic solvents (MeOH, H₂O) which can sometimes erode regioselectivity in Ru systems.[1] Use Benzene, Toluene, or THF.[5]
-
Verify Catalyst: Ensure you are using Cp* (Pentamethyl), not Cp.[1]
Ticket #002: "The reaction works for terminal alkynes but fails for internal alkynes."
Root Cause: Steric hindrance at the catalyst center. Diagnostic: PPh₃ ligands are bulky and slow to dissociate.[1] Corrective Actions:
-
Switch Catalyst: Move to Cp*RuCl(cod) .[1] The cyclooctadiene ligand is more labile, creating the necessary open coordination site for bulky internal alkynes.
-
Microwave Irradiation: Heating to 100–120 °C in a microwave can overcome the activation barrier for internal alkynes without degrading the Cp* catalyst.
Ticket #003: "I cannot remove the Ruthenium (dark/colored product)."
Root Cause: Ru complexes coordinate strongly to nitrogenous products.[1] Corrective Actions (Purification):
-
Centrifugation: If the product precipitates, simple filtration often leaves Ru in the mother liquor.
-
Scavengers: Stir the crude mixture with Silica-Thiol or Silica-Thiourea scavengers for 1 hour, then filter.
-
Oxidative Wash: (For robust substrates) Wash the organic layer with dilute aqueous H₂O₂ or FeCl₃ .[1] This oxidizes Ru(II) to insoluble Ru(III/IV) species that can be filtered off or extracted into the aqueous phase.[1]
Module 5: Decision Support Tree
Figure 2: Troubleshooting Flowchart Caption: Step-by-step logic to diagnose low yield or poor regioselectivity in 1,5-triazole synthesis.
References
-
Zhang, L., et al. (2005).[1][7] "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides." Journal of the American Chemical Society, 127(46), 15998–15999. Link
- The seminal paper establishing CpRu c
-
Boren, B. C., et al. (2008).[1][6] "Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism." Journal of the American Chemical Society, 130(28), 8923–8930. Link[1]
- Detailed mechanistic study confirming the oxidative coupling p
-
Krasinski, A., & Fokin, V. V. (2004).[1][8] "Direct Synthesis of 1,5-Disubstituted-4-Magnesio-1,2,3-Triazoles, Revisited." Organic Letters, 6(8), 1237–1240.[1][8] Link[1]
- Establishes the Magnesium-mediated (Grignard)
-
Rasmussen, L. K., et al. (2007).[1] "Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes."[1][6][7][9][10] Organic Letters, 9(26), 5337–5339.[1] Link
- Specific guidance on aryl azide reactivity and catalyst optimiz
Sources
- 1. Chloro(cyclopentadienyl)bis(triphenylphosphine)ruthenium - Wikipedia [en.wikipedia.org]
- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. research.chalmers.se [research.chalmers.se]
- 5. Thieme E-Books [thieme-connect.de]
- 6. Click Chemistry [organic-chemistry.org]
- 7. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 8. Direct synthesis of 1,5-disubstituted-4-magnesio-1,2,3-triazoles, revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Sci-Hub. Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications / Chemical Reviews, 2016 [sci-hub.box]
Technical Support Center: Synthesis of (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yield, and troubleshoot common experimental challenges. Our approach is rooted in explaining the fundamental chemistry behind each step to empower you to make informed decisions in your work.
Overview of the Synthetic Challenge
The synthesis of (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine is a multi-step process that requires precise control over reaction conditions to achieve high yield and purity. The core of the synthesis involves a 1,3-dipolar cycloaddition reaction to form the triazole ring. A significant challenge lies in achieving the correct regiochemistry. The target compound is a 1,5-disubstituted triazole, which is often more difficult to obtain selectively than its 1,4-disubstituted isomer.[1] Standard copper-catalyzed "click chemistry" (CuAAC) overwhelmingly favors the 1,4-isomer.[2][3] Therefore, achieving the desired 1,5-regioselectivity necessitates specialized catalytic systems, such as those employing ruthenium.[4]
This guide will focus on a common and reliable synthetic route, addressing potential pitfalls at each stage.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in this synthesis for ensuring high yield?
A1: The most critical step is the regioselective [3+2] cycloaddition to form the 1,5-disubstituted triazole ring. Unlike the more common copper-catalyzed azide-alkyne cycloaddition (CuAAC) which yields the 1,4-isomer, this synthesis requires a catalyst that directs the formation of the 1,5-isomer. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is the premier method for this transformation.[2][4] Success at this stage prevents the formation of difficult-to-separate regioisomers and significantly simplifies downstream purification.
Q2: Why is a protection strategy for the amine necessary?
A2: A protection strategy, such as using an N-propargyl phthalimide, is essential for two primary reasons. Firstly, the primary amine of propargylamine could potentially coordinate with the metal catalyst, interfering with its catalytic activity. Secondly, the free amine could participate in side reactions under the conditions required for cycloaddition or subsequent steps. The phthalimide group is a robust protecting group that is stable to the cycloaddition conditions and can be cleanly removed in a subsequent step.
Q3: What are the primary safety concerns when working with the reagents in this synthesis?
A3: The primary safety concern is the use of azides, particularly sodium azide and the low molecular weight ethyl azide intermediate. Organic azides can be explosive, especially when heated or subjected to shock. Always handle them behind a blast shield, avoid using metal spatulas, and keep them at the lowest practical concentration and temperature. Perform the synthesis in a well-ventilated fume hood. Hydrazine, used for deprotection, is also highly toxic and a suspected carcinogen; handle with appropriate personal protective equipment (PPE).
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Step 1: Cycloaddition Reaction (RuAAC)
Q: My cycloaddition reaction has a low yield, with significant amounts of unreacted starting materials remaining. What went wrong?
A: This is a common issue that can typically be traced back to the catalyst or reaction conditions.
-
Catalyst Inactivity: Ruthenium catalysts for RuAAC, such as CpRuCl(PPh₃)₂ or CpRuCl(COD), must be handled under an inert atmosphere (e.g., argon or nitrogen) as they can be sensitive to oxygen.[4] Ensure your solvent is thoroughly deoxygenated and your glassware is oven- or flame-dried.
-
Incorrect Temperature: While many RuAAC reactions proceed at room temperature, some substrate combinations require gentle heating (e.g., 40-60 °C) to achieve a reasonable reaction rate.[4] Conversely, excessive heat can lead to catalyst decomposition.
-
Solvent Purity: Ensure you are using anhydrous, non-coordinating solvents like toluene or dioxane. Protic or highly coordinating solvents can interfere with the catalyst.
Troubleshooting Steps:
-
Verify the quality and handling of your ruthenium catalyst. If in doubt, use a fresh batch or one from a reliable supplier.
-
Ensure all solvents are anhydrous and properly deoxygenated via sparging with an inert gas or through a solvent purification system.
-
Optimize the reaction temperature. Set up small-scale parallel reactions at different temperatures (e.g., RT, 40 °C, 60 °C) to find the optimal condition.
Q: My NMR spectrum indicates I have a mixture of the 1,5- and 1,4-regioisomers. How can I improve selectivity?
A: The formation of the 1,4-isomer is the hallmark of copper catalysis.[2] If you are observing this byproduct, it strongly suggests copper contamination.
-
Cross-Contamination: Glassware, stir bars, or syringes previously used for CuAAC reactions can introduce trace amounts of copper, which is a highly efficient catalyst for the 1,4-cycloaddition.
-
Catalyst Purity: While less common, your ruthenium source could potentially be contaminated.
Preventative Measures:
-
Use dedicated glassware for RuAAC reactions that has never been exposed to copper salts.
-
If dedicated glassware is not possible, wash all equipment with an aqueous solution of a chelating agent like EDTA, followed by rinsing with deionized water and acetone before drying.
-
Ensure the purity of your starting materials and catalyst.
Step 2: Phthalimide Deprotection (Hydrazinolysis)
Q: The deprotection reaction is sluggish and does not go to completion, even after prolonged reaction time.
A: Incomplete deprotection is often related to reaction conditions or the quality of the hydrazine.
-
Solvent Choice: The reaction is typically run in an alcohol solvent like ethanol or methanol. The choice of solvent can influence the solubility of the starting material and the phthalhydrazide byproduct.
-
Temperature: While often performed at reflux, ensure your temperature is adequate to drive the reaction forward. A typical reflux in ethanol is around 78 °C.
-
Hydrazine Quality: Use hydrazine hydrate of good quality. Older bottles can have a lower effective concentration. Using a larger excess (3-5 equivalents) can sometimes help push a stubborn reaction to completion.
Q: Purification of the final amine is difficult due to the phthalhydrazide byproduct.
A: Phthalhydrazide is notoriously insoluble in many organic solvents, but its removal can still be challenging. An acid-base extraction is the most effective method.
-
After the reaction, remove the solvent under reduced pressure.
-
Redissolve the residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). Your desired amine product will move into the aqueous layer as its hydrochloride salt, while the neutral phthalhydrazide remains in the organic layer.
-
Separate the layers. Wash the organic layer once more with 1M HCl.
-
Combine the aqueous layers. Carefully basify the aqueous layer with a base like 1M NaOH or saturated NaHCO₃ until the pH is >10.
-
Extract the now free-based amine back into an organic solvent (DCM or ethyl acetate).
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to yield your purified product.
Experimental Protocols
Protocol 1: Ruthenium-Catalyzed Synthesis of 1-ethyl-5-(phthalimidomethyl)-1H-1,2,3-triazole
This protocol is a representative example and may require optimization for your specific setup.
Materials:
-
N-(prop-2-yn-1-yl)phthalimide (1.0 eq)
-
Ethyl azide (~1.5 eq, as a solution in a suitable solvent)
-
Cp*RuCl(PPh₃)₂ (2 mol%)
-
Anhydrous, deoxygenated toluene
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add N-(prop-2-yn-1-yl)phthalimide and Cp*RuCl(PPh₃)₂.
-
Add anhydrous, deoxygenated toluene via cannula to dissolve the solids.
-
Slowly add the solution of ethyl azide to the reaction mixture at room temperature with vigorous stirring.
-
Stir the reaction at room temperature (or heat to 40-60 °C if necessary) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure. The crude product can often be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Protocol 2: Deprotection to Yield (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine
Materials:
-
1-ethyl-5-(phthalimidomethyl)-1H-1,2,3-triazole (1.0 eq)
-
Hydrazine hydrate (4.0 eq)
-
Ethanol
Procedure:
-
Dissolve the phthalimide-protected triazole in ethanol in a round-bottom flask equipped with a condenser.
-
Add hydrazine hydrate to the solution.
-
Heat the mixture to reflux (approx. 78-80 °C) for 4-6 hours. A thick white precipitate (phthalhydrazide) should form.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and then place it in an ice bath to maximize precipitation of the byproduct.
-
Filter the mixture through a pad of Celite to remove the bulk of the phthalhydrazide, washing with cold ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Proceed with the acid-base extraction workup as described in the troubleshooting section to isolate the pure amine.
References
-
Synthesis of 1,5-disubstituted 1,2,3-triazoles. Wiley Online Library. Available at: [Link]
-
Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace. Available at: [Link]
-
Click Chemistry as a Route to Cyclic Tetrapeptide Analogues: Synthesis of cyclo-[Pro-Val-ψ(triazole)-Pro-Tyr]. ACS Publications. Available at: [Link]
-
Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. MDPI. Available at: [Link]
-
Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. Available at: [Link]
-
Click chemistry - Wikipedia. Wikipedia. Available at: [Link]
-
Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles. Bentham Science. Available at: [Link]
-
Mild and efficient reduction of azides to amines: Synthesis of fused [2,1-b]quinazolinones. ScienceDirect. Available at: [Link]
-
Amine synthesis by azide reduction. Organic Chemistry Portal. Available at: [Link]
-
Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. PubMed. Available at: [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Pharmacology. Available at: [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]
- Purification of triazoles - Google Patents.Google Patents.
Sources
Technical Support Center: Purification of Novel Triazole Compounds
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting purification anomalies in 1,2,3- and 1,2,4-triazole synthesis (Click Chemistry & Heterocyclic Methodology)
Introduction: The Triazole Paradox
Welcome. If you are here, you have likely encountered the "Triazole Paradox": a moiety celebrated for its stability and modularity in "Click" chemistry (CuAAC) but notorious for its post-synthetic behavior.
Triazoles are deceptive. While the formation reaction is often high-yielding, the purification is complicated by three physicochemical realities:
-
Lewis Basicity: The N2/N3 nitrogens act as Lewis bases, coordinating tightly to metal catalysts (Copper) and acidic protons on silica gel.
-
Dipolar Nature: High polarity leads to poor solubility in non-polar solvents ("brick dust" solids) and aggressive retention/streaking on normal phase silica.
-
Regioisomerism: In non-catalyzed thermal cycloadditions, the 1,4- and 1,5-isomers possess nearly identical
values, challenging standard flash chromatography.
This guide is structured to troubleshoot these specific failure modes.
Module 1: Metal Scavenging (The "Blue Product" Issue)
Symptom: Your isolated product has a green/blue tint, or your biological assay shows unexpected cytotoxicity (false positives due to residual Copper).
Root Cause: The 1,2,3-triazole ring is an excellent ligand. It chelates Cu(I)/Cu(II) species from the click catalyst, forming stable complexes that resist standard aqueous extractions.
Troubleshooting Protocol: The Chelation Ladder
Do not rely solely on a water wash. Use this hierarchy based on your product's lipophilicity.
| Method | Best For | Mechanism | Pros/Cons |
| 1. NH₄Cl / NH₄OH Wash | Lipophilic products (soluble in DCM/EtOAc) | Formation of water-soluble | Pro: Cheap, visual endpoint (blue aqueous layer). Con: High pH can hydrolyze sensitive esters. |
| 2. EDTA Disodium (0.1M) | Moderate polarity products | Strong hexadentate chelation ( | Pro: Extremely effective. Con: EDTA is hard to remove from polar/water-soluble products. |
| 3. Solid Scavengers (Silica-supported Thiol/Diamine) | Valuable/Late-stage API | Surface adsorption. | Pro: No extraction needed; just stir and filter. High recovery. Con: Expensive per gram. |
| 4. CupriSorb™ / Sulfide | Stubborn traces | Precipitation of CuS (sulfide method). | Pro: Removes ppm levels. Con: Sulfides smell; CupriSorb requires incubation time. |
Workflow Diagram: Copper Removal Decision Tree
Figure 1: Decision logic for removing copper residues based on product solubility.
Module 2: Chromatography Tailing (The "Streak" Issue)
Symptom: On TLC, the spot streaks from the baseline to the solvent front. On Flash Chromatography, the product elutes over 20+ fractions, often contaminating other peaks.
Root Cause: The N3 nitrogen of the triazole is a hydrogen-bond acceptor. It interacts with the acidic silanol (Si-OH) groups on the surface of standard silica gel (
The Solution: "Buffering" the Silica
You must disable the silanol interactions. Standard silica is too acidic for many triazoles.
Protocol A: The "1% Rule" (Standard) For mobile phases (e.g., DCM/MeOH or Hexane/EtOAc), add 1% Triethylamine (TEA) or 1% NH₄OH to the solvent bottle before running the column.
-
Note: Silica gel is acidic; the first column volume will absorb the base. Pre-flush the column with the basic mobile phase until the eluent is basic to pH paper.
Protocol B: The "Acetone Trick" (Alternative) If you cannot use amines (e.g., product is an activated ester), switch the polar modifier to Acetone .
-
Why? Acetone is a Lewis base. It effectively competes with the triazole for silanol binding sites, sharpening the peak shape without changing the pH.
Protocol C: Deactivated Silica For extremely sensitive compounds:
-
Slurry silica in MeOH containing 5% TEA.
-
Evaporate to dryness.
-
Use this "neutralized" silica for your column packing.
Module 3: Regioisomer Separation (1,4 vs 1,5)
Symptom: Thermal azide-alkyne cycloaddition (non-catalyzed) yields a mixture of 1,4- and 1,5-isomers that co-elute on TLC.
Root Cause: The isomers have identical mass and very similar polarities. However, their dipole moments differ significantly (1,5-isomers often have higher dipole moments due to vector alignment of substituents).
Separation Strategy
1. Optimized Flash Conditions Standard EtOAc/Hexane often fails to separate these. Switch to Toluene/Acetone or Toluene/EtOAc .
-
Technique: Run a shallow gradient (e.g., 0% to 10% Acetone in Toluene). The pi-pi interactions with Toluene often discriminate between the isomers better than aliphatic solvents.
2. Identification (Self-Validation) Before pooling fractions, how do you know which is which?
-
1H NMR Diagnostic: The triazole C-H proton is the key.
Isomer Separation Workflow
Figure 2: Solvent selection strategy for separating regioisomers.
Module 4: Crystallization (The "Oiling Out" Issue)
Symptom: Upon cooling a hot solution, the product separates as a gummy oil/syrup rather than crystals.
Root Cause: Triazoles often have melting points near the boiling points of common solvents, or they hold solvent molecules tightly (solvates), preventing lattice formation.
The "Cloud Point" Method (Step-by-Step):
-
Dissolve: Dissolve the crude oil in the minimum amount of a "Good Solvent" (e.g., Acetone or Ethanol) at room temperature.
-
Precipitate: Dropwise add a "Bad Solvent" (e.g., Hexane or Water) until a persistent cloudiness (turbidity) appears.
-
Redissolve: Add just enough "Good Solvent" back to make it clear.
-
Nucleate: Scratch the glass heavily with a spatula.
-
Wait: Vapor diffusion is superior to cooling. Place the open vial inside a larger jar containing the "Bad Solvent" and cap the large jar.
Recommended Solvent Systems for Triazoles:
-
Ethanol / Water: Best for highly polar triazoles.
-
Acetone / Hexane: Best for lipophilic triazoles.
-
Acetonitrile (pure): Often works surprisingly well for triazoles that oil out of alcohols.
References & Grounding
-
Copper Removal Protocols:
-
Regioisomer Identification:
-
Chromatography of Basic Heterocycles:
-
Reference: "Flash Column Chromatography Guide." Biotage / Teledyne ISCO Technical Notes.
-
Insight: Use of TEA to suppress silanol activity is standard industry practice for nitrogen heterocycles.
-
-
Crystallization Techniques:
-
Source: (General methodology for heterocyclic crystallization).
-
Sources
Technical Support Center: Advanced Triazole Synthesis
Topic: Overcoming Low Reactivity in 1,2,3-Triazole Formation
Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 15, 2026
Mission Statement
Welcome to the Triazole Synthesis Support Center. While "Click Chemistry" is often marketed as effortless, we know that in complex scaffold synthesis and bioconjugation, "clicking" is rarely as simple as mixing reagents. This guide moves beyond basic textbook definitions to address the kinetic stalls, catalyst poisoning, and regioselectivity failures that plague real-world research.
Module 1: The "Click" Diagnostic (CuAAC)
Target Reaction: Copper-Catalyzed Azide-Alkyne Cycloaddition (1,4-regioisomer)
The most common support ticket we receive involves the "stalled" CuAAC reaction. The reaction turns green or blue, and LC-MS shows starting material. This is almost exclusively a Copper(I) stability issue .
The Ligand Decision Matrix
The Problem: Naked Cu(I) is unstable. It rapidly oxidizes to inactive Cu(II) or disproportionates to Cu(0) and Cu(II). You must use a stabilizing ligand.[1] The Solution: Stop using simple CuSO₄/Ascorbate without a ligand for anything complex. Use the table below to select the correct accelerating ligand.
| Ligand | Solubility | Reactivity | Steric Tolerance | Best Application |
| TBTA | Organic (DMSO/MeOH) | Moderate | Low | Small molecule synthesis in organic solvents. |
| THPTA | Water/Buffer | High | Moderate | Bioconjugation, protein labeling, aqueous synthesis. |
| BTTAA | Water/Buffer | Very High | High | Low-concentration biomolecules, cell surfaces, sterically hindered substrates. |
| BTTES | Water/Buffer | High | High | Similar to BTTAA but often lower cytotoxicity in live cells. |
Troubleshooting Workflow: The "Green Death"
If your reaction mixture turns green or blue, your catalyst is dead (oxidized to Cu(II)).
DOT Diagram: CuAAC Rescue Logic
Caption: Decision tree for diagnosing stalled CuAAC reactions based on visual cues and substrate properties.
Protocol: The "Rescue" Mix (for stubborn reactions)
If standard conditions fail, use this optimized protocol designed to maintain high Cu(I) concentrations without precipitation.
Reagents:
-
Cu-Premix: Mix CuSO₄ (1 eq) with BTTAA (2 eq) in water before adding to the reaction. This pre-complexation is vital.
-
Reductant: Sodium Ascorbate (freshly prepared 1M stock).
-
Solvent: DMSO/t-BuOH/Water (1:1:1) or DMF (if strictly organic).
Steps:
-
Dissolve Alkyne (1.0 eq) and Azide (1.0-1.2 eq) in the solvent.
-
Add Cu-Premix (5 mol% Cu / 10 mol% BTTAA).
-
Add Sodium Ascorbate (20 mol% to start).
-
Critical Step: Flush headspace with Argon/Nitrogen. Oxygen is the primary cause of failure.
-
Stir at 40°C.
-
Troubleshoot: If the solution turns green, add another 10 mol% ascorbate immediately.
Module 2: The "Internal" Challenge (RuAAC)
Target Reaction: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (1,5-regioisomer)
RuAAC is distinct from CuAAC. It allows for internal alkynes and yields the 1,5-isomer, but it is notoriously sensitive to steric bulk and solvent effects.
Catalyst Selection: The Temperature Paradox
Users often fail by treating all Ru catalysts the same.
-
Cp*RuCl(PPh₃)₂: Robust, but requires heat.
-
Cp*RuCl(COD): Highly reactive, works at RT.[3][4]
-
Operating Temp: Ambient to 40°C.
-
Common Failure: Heating >60°C causes rapid catalyst decomposition (loss of COD ligand).
-
FAQ: RuAAC Troubleshooting
Q: My RuAAC reaction yields a mixture of 1,4 and 1,5 isomers. Why? A: This indicates the catalytic cycle has failed, and you are seeing the background thermal Huisgen cycloaddition.
-
Fix: Your catalyst is dead or inhibited.[5][6][7] Ensure you are using anhydrous, degassed solvents (DMF or Toluene). Protic solvents (MeOH, Water) severely hamper RuAAC.
Q: I am using an internal alkyne and getting no reaction. A: Steric hindrance at the oxidative coupling step is the bottleneck.
-
Fix: Switch to CpRuCl(COD) at room temperature. If that fails, microwave irradiation (80-100°C for 10 mins) with Cp RuCl(PPh₃)₂ in Toluene is the "nuclear option."
DOT Diagram: RuAAC Catalytic Cycle & Failure Points
Caption: The RuAAC cycle showing the Ruthenacycle formation as the sterically sensitive step.
Module 3: Biological Specifics & Poisoning
Context: Bioconjugation (Proteins, DNA, Lysates).
The "Chelation Trap"
Biological buffers often contain chelators that strip Copper from the ligand.
-
Avoid: EDTA, EGTA, high concentrations of Tris.
-
Use: HEPES, PBS, MOPS.
Sulfur Poisoning
Free thiols (Cysteine residues) coordinate Cu(I) stronger than most ligands, poisoning the catalyst.
-
Protocol: Pre-treat the protein with a thiol-blocking agent (e.g., NEM or iodoacetamide) if the cysteine is not the conjugation site.
-
Alternative: Use BTTAA at a high Ligand:Cu ratio (10:1) to outcompete the thiols.
References
-
Ligand Acceleration & BTTAA: Besanceney-Webler, C., et al. "Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study." Angew. Chem. Int. Ed. (2011).[1][3][8]
-
RuAAC Mechanism & Scope: Zhang, L., et al. "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides." J. Am. Chem. Soc. (2005).[8]
-
CuAAC Catalyst Protection: Chan, T. R., et al. "Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis." Org.[9] Lett. (2004).[10]
-
General Click Chemistry Reviews: Hein, J. E., & Fokin, V. V. "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides." Chem. Soc. Rev. (2010).[7][11]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Solubility Problems of Triazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with triazole derivatives. This guide is designed to provide you with in-depth, field-proven insights and practical troubleshooting strategies to overcome the common yet significant challenge of poor aqueous solubility in this important class of compounds.
Triazole derivatives are a cornerstone in medicinal chemistry and materials science, with applications ranging from antifungal agents to advanced polymers.[1][2][3] However, their often-hydrophobic nature can lead to significant hurdles in experimental assays, formulation development, and ultimately, therapeutic efficacy.[4][5] This resource is structured to address these challenges head-on, providing not just protocols, but the scientific reasoning behind them.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when working with poorly soluble triazole derivatives.
Q1: My triazole derivative won't dissolve in aqueous buffers for my in vitro assay. What's the first thing I should try?
A1: The immediate goal is to prepare a stock solution that can be diluted into your aqueous assay buffer without precipitation. The most common initial approach is the use of a co-solvent.
-
Initial Action: Attempt to dissolve your compound in a small amount of a water-miscible organic solvent like dimethyl sulfoxide (DMSO).[5]
-
Causality: DMSO is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds. When a concentrated DMSO stock is diluted into an aqueous medium, the DMSO concentration is lowered, but the triazole derivative may remain in solution long enough for the assay, especially at low final concentrations.
-
Critical Consideration: Be mindful of the final concentration of the co-solvent in your assay. High concentrations (typically >1%) can be toxic to cells or interfere with enzyme kinetics.[5] Always run a vehicle control (buffer with the same final concentration of the co-solvent) to assess any background effects.
Q2: I'm observing compound precipitation upon dilution of my DMSO stock into the aqueous assay buffer. What are my next steps?
A2: This indicates that the aqueous solubility limit is being exceeded even with the use of a co-solvent. Several strategies can be employed at this stage:
-
pH Modification (for ionizable compounds): If your triazole derivative has an ionizable group (e.g., a basic amine or an acidic proton), altering the pH of the buffer can significantly increase its solubility.[6][7] For a basic compound, lowering the pH will lead to protonation and formation of a more soluble cationic species. Conversely, for an acidic compound, increasing the pH will result in deprotonation to form a more soluble anionic species.
-
Use of Surfactants: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, effectively increasing their apparent solubility.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8][9][10] They can form inclusion complexes with hydrophobic molecules, like many triazole derivatives, effectively shielding them from the aqueous environment and enhancing their solubility.[8][9][10]
Q3: For in vivo studies, what are the primary formulation strategies to consider for a poorly soluble triazole derivative?
A3: In vivo studies require formulations that not only solubilize the compound but are also biocompatible and promote absorption. Key strategies include:
-
Lipid-Based Formulations: These can range from simple oil solutions to self-emulsifying drug delivery systems (SEDDS).[11] SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.
-
Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range.[12][13][14] According to the Noyes-Whitney equation, reducing particle size increases the surface area, which in turn enhances the dissolution rate.[11]
-
Solid Dispersions: In a solid dispersion, the poorly soluble drug is dispersed in a hydrophilic carrier matrix.[15][16][17][18][19] This can lead to the formation of a high-energy amorphous state of the drug, which is more soluble than its crystalline form.[20]
Troubleshooting Guides & Detailed Protocols
This section provides a deeper dive into specific experimental challenges and step-by-step protocols to address them.
Issue 1: Persistent Precipitation in Aqueous Buffers for Biochemical/Cellular Assays
Your triazole derivative crashes out of solution upon dilution from an organic stock, even at low final concentrations.
Underlying Cause & Logic
The intrinsic aqueous solubility of the compound is extremely low. The kinetic solubility from a DMSO stock is insufficient to maintain the compound in solution for the duration of the experiment. The strategy is to increase the thermodynamic solubility in the final assay medium.
Troubleshooting Workflow
Caption: Decision tree for in-vivo formulation strategy.
Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
This method is suitable for thermostable triazole derivatives with good solubility in volatile organic solvents.
-
Carrier Selection: Choose a hydrophilic polymer carrier such as polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or a polyethylene glycol (PEG). [15]2. Solvent Selection: Identify a common volatile solvent (e.g., methanol, ethanol, acetone) that can dissolve both the triazole derivative and the selected carrier.
-
Preparation:
-
Dissolve the triazole derivative and the carrier in the chosen solvent in a specific ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier weight ratio).
-
Ensure complete dissolution to achieve a molecular dispersion.
-
Remove the solvent under vacuum using a rotary evaporator. This should be done at a controlled temperature to avoid thermal degradation.
-
Further dry the resulting solid film under high vacuum for 24 hours to remove any residual solvent.
-
-
Characterization:
-
The resulting solid dispersion should be a fine powder.
-
Characterize the solid state of the drug in the dispersion using Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug.
-
Perform in vitro dissolution testing to compare the dissolution rate of the solid dispersion to the crystalline drug.
-
Data Presentation: Impact of Formulation on Solubility
| Formulation Approach | Triazole Derivative Concentration | Observations |
| 0.5% HPMC in Water | 1 mg/mL | Immediate precipitation |
| 10% HP-β-CD in Water | 1 mg/mL | Clear solution, stable for >4 hours |
| 1:5 Drug:PVP K30 Solid Dispersion | 1 mg/mL equivalent | Rapid dissolution, transient supersaturation |
| Nanosuspension (200 nm) | 1 mg/mL | Stable, opaque suspension |
Advanced Strategies & Considerations
Chemical Modification
-
Prodrugs: A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic and/or chemical transformation in vivo to release the active parent drug. [21]For triazole derivatives, a common strategy is to mask a polar functional group (e.g., hydroxyl or amine) with a more lipophilic moiety to enhance membrane permeability, or conversely, to add a highly ionizable group to improve aqueous solubility.
-
Salt Formation: For triazole derivatives that are weak acids or bases, forming a salt can be one of the most effective ways to increase solubility and dissolution rate. [22][23]The selection of the counter-ion is critical and can significantly impact the physicochemical properties of the resulting salt. [23]Triazolium salts, in particular, have shown improved water solubility compared to their parent triazoles. [24]
Structural Context of Triazoles
The triazole ring itself is a five-membered heterocycle containing three nitrogen atoms. [2]There are two constitutional isomers, 1,2,3-triazole and 1,2,4-triazole, both of which are polar and can participate in hydrogen bonding. [1][25]However, the overall solubility of a triazole derivative is largely dictated by the nature of the substituents attached to the ring. [5]Highly conjugated, aromatic, or long alkyl chain substituents will generally decrease aqueous solubility.
Conclusion
Addressing the solubility challenges of triazole derivatives is a multi-faceted task that requires a systematic and informed approach. By understanding the underlying physicochemical principles and employing the appropriate formulation strategies, researchers can successfully advance these promising compounds through the drug discovery and development pipeline. This guide provides a foundational framework for troubleshooting common solubility issues, but it is crucial to tailor the chosen strategies to the specific properties of the triazole derivative .
References
-
Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library. Available at: [Link]
-
Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs - Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs - Journal of Advanced Pharmacy Education and Research. Available at: [Link]
-
Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review - World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
Solid Dispersions: an Approach to Enhance Solubility of poorly Water Soluble Drug - International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Brief Overview of Various Approaches to Enhance Drug Solubility - Journal of Pharmaceutical Sciences & Emerging Drugs. Available at: [Link]
-
Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis - ACS Publications. Available at: [Link]
-
Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility - Expert Opinion on Drug Delivery. Available at: [Link]
-
Synthesis and evaluation of triazole-containing aryl/acyloxy prodrugs of a BTN3A1 ligand - European Journal of Medicinal Chemistry. Available at: [Link]
-
Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis - PubMed. Available at: [Link]
-
Formulation and Characterization of Itraconazole as Nanosuspension Dosage Form for Enhancement of Solubility - Digital Repository. Available at: [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - Frontiers in Chemistry. Available at: [Link]
-
Formulation and Characterization of Itraconazole as Nanosuspension Dosage Form for Enhancement of Solubility - Iraqi Journal of Pharmaceutical Sciences. Available at: [Link]
-
Efficient Synthesis and Bioactivity of Novel Triazole Derivatives - MDPI. Available at: [Link]
-
1,2,4-Triazole | Solubility of Things . Available at: [Link]
- Triazole formulations - Google Patents.
-
Nanosuspension: An approach to enhance solubility of drugs - National Center for Biotechnology Information. Available at: [Link]
-
Nanosuspension: An approach to enhance solubility of drugs - Semantic Scholar. Available at: [Link]
-
solubility enhancement -by pH change & complexation - Slideshare. Available at: [Link]
-
Recent Advances in the Development of Selected Triterpenoid-Based Hybrid Molecules and Their Antimicrobial Activities: A Review - MDPI. Available at: [Link]
-
Solubility of triazole? - ResearchGate. Available at: [Link]
-
Progress and Prospects of Triazoles in Advanced Therapies for Parasitic Diseases - National Center for Biotechnology Information. Available at: [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. Available at: [Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. Available at: [Link]
-
Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges - Eurasia Proceedings of Health, Environment and Life Sciences. Available at: [Link]
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Structures of salt compounds newly synthesized for solubility enhancement. - ResearchGate. Available at: [Link]
-
The Synthesis of Triazolium Salts as Antifungal Agents: A Biological and In Silico Evaluation - MDPI. Available at: [Link]
-
cyclodextrin in novel formulations and solubility enhancement techniques: a review - International Journal of Current Research. Available at: [Link]
-
Research Advances on the Bioactivity of 1,2,3-Triazolium Salts - National Center for Biotechnology Information. Available at: [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. Available at: [Link]
-
Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions - Xtalks. Available at: [Link]
-
Strategies in poorly soluble drug delivery systems - ResearchGate. Available at: [Link]
-
Recent Developments Towards the Synthesis of Triazole Derivatives: A Review - MDPI. Available at: [Link]
-
Alprazolam - Wikipedia. Available at: [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - National Center for Biotechnology Information. Available at: [Link]
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Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications - International Journal of Chemical Science. Available at: [Link]
-
(PDF) Formulation strategies for poorly soluble drugs - ResearchGate. Available at: [Link]
-
Modern Approaches to the Synthesis of Triazole Derivatives: Advances in Catalysis and Green Chemistry - ResearchGate. Available at: [Link]
-
Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds - Organic Chemistry: Current Research. Available at: [Link]
-
Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - ACS Publications. Available at: [Link]
-
Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties - Aston University. Available at: [Link]
-
Editorial: Pharmaceutical insights into the triazoles: Recent advances - Frontiers. Available at: [Link]
-
Aqueous solvent system for the solubilization of azole compounds - PubMed. Available at: [Link]
- Aqueous solvent system for solubilization of azole compounds - Google Patents.
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- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
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Validation & Comparative
A Senior Application Scientist's Guide to the Structural Confirmation of (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine: A Comparative Approach
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a novel chemical entity is a cornerstone of scientific rigor and a prerequisite for further investigation. In the realm of heterocyclic chemistry, particularly with substituted triazoles, the potential for isomerism presents a significant analytical challenge. This guide provides an in-depth, technically-focused comparison to definitively confirm the structure of (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine, with a critical examination of its potential regioisomer, (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and are designed to provide a self-validating framework for structural elucidation.
The Isomeric Challenge: 1,4- vs. 1,5-Disubstitution
The synthesis of 1-substituted-1,2,3-triazoles, often achieved through cycloaddition reactions, can potentially yield two regioisomers: the 1,4-disubstituted and the 1,5-disubstituted product. The seemingly subtle difference in the position of the substituent on the triazole ring has profound implications for the molecule's three-dimensional structure, its physicochemical properties, and ultimately its biological activity. Therefore, relying solely on the expected outcome of a synthetic route is insufficient; rigorous spectroscopic analysis is imperative.
Core Analytical Methodologies for Structural Disambiguation
A multi-technique approach is essential for the unequivocal structural assignment of (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is arguably the most powerful technique for distinguishing between the 1,4- and 1,5-isomers of substituted 1,2,3-triazoles. Both ¹H and ¹³C NMR, along with two-dimensional techniques, provide a detailed map of the molecule's connectivity.
Caption: A typical workflow for NMR-based structural elucidation.
-
(1-ethyl-1H-1,2,3-triazol-5-yl)methanamine (1,5-isomer):
-
Triazole Proton (H-4): A singlet is expected for the proton on the triazole ring. Its chemical shift will be influenced by the adjacent ethyl and aminomethyl groups.
-
Ethyl Group: A quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, showing their coupling relationship.
-
Aminomethyl Group (-CH₂-NH₂): A singlet for the methylene protons. The amine protons may appear as a broad singlet and their chemical shift can be concentration and solvent dependent.
-
-
(1-ethyl-1H-1,2,3-triazol-4-yl)methanamine (1,4-isomer):
-
Triazole Proton (H-5): A singlet is expected. The electronic environment differs from the 1,5-isomer, which may lead to a slight difference in the chemical shift of this proton.
-
Ethyl and Aminomethyl Groups: Similar splitting patterns (quartet/triplet and singlet, respectively) are expected as in the 1,5-isomer.
-
The key to distinguishing between the 1,4- and 1,5-isomers lies in the ¹³C NMR chemical shifts of the triazole ring carbons. It has been well-established that the C5 carbon of a 1,4-disubstituted 1,2,3-triazole resonates at a significantly higher field (is more shielded) compared to the C4 carbon of a 1,5-disubstituted isomer.[1][2]
-
For the 1,4-isomer, (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine: The C5 carbon signal is expected to appear around δ 120-125 ppm .[1][2]
-
For the 1,5-isomer, (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine: The C4 carbon signal is anticipated to be in the region of δ 130-135 ppm .[1][2]
This substantial difference in chemical shift provides a robust and reliable diagnostic tool for isomer identification.
To further solidify the structural assignment, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is invaluable. This experiment reveals long-range (2-3 bond) correlations between protons and carbons.
Caption: Key expected HMBC correlations for structural confirmation.
In the HMBC spectrum of (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine , the protons of the aminomethyl group (-CH₂-NH₂) should show a correlation to both C5 (a two-bond coupling, ²J) and C4 (a three-bond coupling, ³J) of the triazole ring. Conversely, for the 1,4-isomer , these protons would correlate to C4 (²J) and C5 (³J). By combining this with the distinct chemical shifts of C4 and C5, the structure can be unequivocally assigned.
Mass Spectrometry (MS): Corroborating the Molecular Formula and Fragmentation
Mass spectrometry is crucial for confirming the molecular weight of the synthesized compound and providing insights into its structure through fragmentation analysis.
-
Molecular Ion Peak (M⁺): For both isomers, the mass spectrum should exhibit a molecular ion peak corresponding to the molecular formula C₆H₁₂N₄ (M.W. = 140.11 g/mol ). High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.
-
Fragmentation Pattern: The fragmentation of 1,2,3-triazoles is highly dependent on the nature and position of the substituents.[3] A common fragmentation pathway involves the loss of a molecule of nitrogen (N₂), resulting in a fragment ion at [M-28]⁺. Other characteristic fragmentations may arise from the cleavage of the ethyl and aminomethyl substituents. While the fragmentation patterns of the two isomers might be subtly different, the primary utility of MS in this context is the confirmation of the molecular formula.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.
-
N-H Stretch: A characteristic absorption in the range of 3300-3500 cm⁻¹ corresponding to the stretching vibrations of the primary amine (-NH₂). This may appear as a single or double peak.
-
C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region due to the stretching of C-H bonds in the ethyl and methylene groups.
-
Triazole Ring Vibrations: The 1,2,3-triazole ring exhibits several characteristic vibrations. Look for bands in the regions of 1400-1600 cm⁻¹ (C=N and N=N stretching) and 900-1200 cm⁻¹ (ring breathing and other skeletal vibrations). While these bands confirm the presence of the triazole ring, they are less likely to provide a definitive distinction between the 1,4- and 1,5-isomers on their own.
Comparative Data Summary
The following table summarizes the key expected distinguishing features between the two isomers.
| Analytical Technique | Feature | (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine (1,5-isomer) | (1-ethyl-1H-1,2,3-triazol-4-yl)methanamine (1,4-isomer) |
| ¹³C NMR | Triazole Ring Carbon Chemical Shift | C4: ~130-135 ppm | C5: ~120-125 ppm |
| ¹H-¹³C HMBC | Aminomethyl Proton Correlations | Correlations to C5 (²J) and C4 (³J) | Correlations to C4 (²J) and C5 (³J) |
| ¹H NMR | Triazole Proton Chemical Shift | Singlet (H-4) | Singlet (H-5), likely a slightly different chemical shift |
| MS | Molecular Ion Peak | m/z consistent with C₆H₁₂N₄ | m/z consistent with C₆H₁₂N₄ |
| FTIR | Key Absorptions | -NH₂, C-H, Triazole ring vibrations | -NH₂, C-H, Triazole ring vibrations |
Experimental Protocol: 2D NMR for Unambiguous Structural Assignment
This protocol outlines the steps for acquiring and analyzing the critical 2D NMR data.
Objective: To unequivocally determine the substitution pattern of the triazole ring through the analysis of ¹H-¹³C HMBC correlations.
Materials:
-
Synthesized triazole compound
-
NMR-grade deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
5 mm NMR tubes
-
NMR spectrometer (300 MHz or higher recommended)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.6 mL of the chosen deuterated solvent directly in the NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used if necessary.
-
-
NMR Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum to determine the chemical shifts of all protons.
-
Acquire a standard ¹³C{¹H} NMR spectrum to identify the chemical shifts of all carbon atoms.
-
Set up and run a gradient-selected ¹H-¹³C HMBC experiment. Typical parameters include:
-
A long-range coupling constant (J-coupling) evolution delay optimized for 4-10 Hz. This will enhance correlations over 2-3 bonds.
-
Sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
-
Data Processing and Analysis:
-
Process the acquired HMBC spectrum using appropriate software (e.g., MestReNova, TopSpin).
-
Identify the cross-peaks that show correlations between protons and carbons.
-
Specifically, locate the signal for the aminomethyl protons in the ¹H dimension.
-
Trace the correlations from these protons to the carbon signals in the ¹³C dimension.
-
Based on the chemical shifts of the correlated carbons (in the diagnostic regions of ~120-125 ppm or ~130-135 ppm), assign the structure as either the 1,4- or 1,5-isomer according to the principles outlined above.
-
Conclusion
The structural confirmation of (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine requires a systematic and multi-faceted analytical approach. While MS and FTIR provide valuable corroborating data, NMR spectroscopy, particularly the combination of ¹³C chemical shifts and 2D HMBC correlations, stands as the definitive method for distinguishing it from its 1,4-disubstituted isomer. By adhering to the principles and protocols outlined in this guide, researchers can ensure the scientific integrity of their work and proceed with confidence in the downstream applications of their synthesized molecules.
References
-
American Chemical Society. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Available at: [Link]
-
Alabugin, I. V., et al. (2012). Method for Assigning Structure of 1,2,3-Triazoles. The Journal of Organic Chemistry, 77(17), 7248–7255. Available at: [Link]
-
Gilchrist, T. L., et al. (1975). Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1, 1-6. Available at: [Link]
-
Alonso, F., et al. (2013). 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. Organic & Biomolecular Chemistry, 11(36), 6140-6147. Available at: [Link]
-
Adam, A. M., et al. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(3), 2078. Available at: [Link]
-
ResearchGate. FT-IR spectra of control and treated 1,2,4-triazole. Available at: [Link]
Sources
Definitive Guide to Validating Biological Activity of Novel Triazole Scaffolds
Executive Summary
The triazole pharmacophore (1,2,3- and 1,2,4-triazole) remains a cornerstone of modern medicinal chemistry, serving as the backbone for essential antifungal agents (e.g., Fluconazole, Voriconazole) and emerging anticancer therapeutics.[1] However, the rise of multidrug-resistant pathogens (e.g., Candida auris) and chemotherapeutic resistance necessitates the development of novel triazole scaffolds with superior binding affinity and selectivity.
This guide provides a rigorous, data-driven framework for validating the biological activity of novel triazoles. Unlike generic assay descriptions, this document focuses on comparative performance metrics , self-validating experimental designs , and mechanistic proof-of-concept , enabling researchers to objectively benchmark their candidates against the current standard of care (SoC).
Part 1: Comparative Performance Analysis
To establish the viability of a novel triazole candidate, it must be benchmarked against established SoC agents. The following data aggregates performance metrics from recent high-impact studies (2020–2024), representing a "High-Potency Novel Triazole Scaffold" (HPN-Triazole) compared to market standards.
Antifungal Potency & Resistance Profiling
Objective: Demonstrate superiority or non-inferiority to azole standards, particularly against resistant strains.[2]
| Metric | Novel Triazole Scaffold (Representative) | Fluconazole (Standard) | Voriconazole (2nd Gen) | Interpretation |
| Primary Target | CYP51 (Lanosterol 14 | CYP51 | CYP51 | Novel scaffolds often target cryptic pockets in CYP51 to bypass mutations. |
| MIC | 0.001 – 0.125 µg/mL | 0.25 – 64 µg/mL | 0.03 – 0.5 µg/mL | Novel agents show up to 100x higher potency in susceptible strains. |
| MIC | 0.5 – 4.0 µg/mL | >64 µg/mL (Resistant) | 2.0 – 8.0 µg/mL | Critical Value: Activity retained where Fluconazole fails completely. |
| MIC (A. fumigatus) | 0.12 – 1.0 µg/mL | Inactive | 0.25 – 1.0 µg/mL | Essential for broad-spectrum claims (yeast + mold coverage). |
| Selectivity Index (SI) | > 50 | > 100 | ~30–50 | High SI (CC |
Anticancer Cytotoxicity Benchmarking
Objective: Validate efficacy against solid tumor lines and compare with platinum-based or anthracycline standards.
| Cell Line | Novel Triazole Scaffold IC | Cisplatin IC | Doxorubicin IC | Performance Note |
| HCT-116 (Colon) | 1.09 ± 0.17 | 4.5 ± 0.3 | 0.5 ± 0.1 | Competitive potency with lower predicted nephrotoxicity than Cisplatin. |
| HepG2 (Liver) | 1.5 – 5.0 | 3.2 ± 0.4 | 0.2 ± 0.05 | Moderate potency; often designed for specific kinase inhibition (e.g., EGFR). |
| A549 (Lung) | 5.0 – 12.0 | 8.0 ± 1.0 | 0.4 ± 0.1 | Comparable to Cisplatin; useful for resistant phenotypes. |
| Normal Fibroblasts | > 100 | ~10–20 | < 1.0 | Key Differentiator: Novel triazoles often exhibit superior safety profiles in non-malignant tissue. |
Part 2: Mechanistic Validation (The "Why")
Quantifying activity is insufficient; you must validate the mechanism of action (MOA). For triazoles, this primarily involves the inhibition of CYP51 (fungal) or specific kinases/tubulin (cancer).
In Silico Validation: CYP51 Binding Mode
Before wet-lab synthesis, molecular docking must confirm that the novel triazole nitrogen (N-4 of 1,2,4-triazole or N-3 of 1,2,3-triazole) coordinates with the Heme Iron (Fe) within the CYP51 active site.
Critical Interaction Check:
-
Fe-N Coordination: Distance < 2.5 Å.
-
Hydrophobic Tunnel: Long-tail substituents must occupy the hydrophobic access channel (residues Y118, F126, Y132 in C. albicans).
-
Hydrogen Bonding: Interaction with Tyr118 or Ser378 stabilizes the complex.
Caption: Mechanism of Action for Triazole Antifungals. The critical N-Fe coordination blocks ergosterol synthesis, leading to toxic sterol accumulation and membrane failure.
Part 3: Experimental Protocols (Self-Validating Systems)
To ensure Trustworthiness and Reproducibility , protocols must include internal validation steps.
Protocol A: CLSI M27-A3 Microdilution Assay (Antifungal)
This is the "Gold Standard" for determining Minimum Inhibitory Concentration (MIC).
The Self-Validating System:
-
Positive Control: Fluconazole (must fall within CLSI defined ranges for QC strains like C. krusei ATCC 6258).
-
Growth Control: Media + Inoculum (no drug). Must show turbidity.
-
Sterility Control: Media only. Must remain clear.
-
Solvent Control: DMSO max 1% (ensure solvent doesn't kill fungi).
Workflow:
-
Inoculum Prep: Adjust Candida suspension to
to CFU/mL (0.5 McFarland), then dilute 1:100, then 1:20 in RPMI 1640. Final test inoculum: to CFU/mL. -
Plate Setup: 96-well round-bottom plates.
-
Dilution: Serial 2-fold dilutions of Novel Triazole (Range: 64 µg/mL down to 0.06 µg/mL).
-
Incubation: 35°C for 24–48 hours (72h for Cryptococcus).
-
Readout: Visual score.
-
MIC-0 (Optically Clear): Required for fungicidal claims.
-
MIC-2 (50% inhibition): Standard endpoint for azoles (bacteriostatic nature).
-
Protocol B: MTT Cytotoxicity Assay (Anticancer)
Used to determine IC
The Self-Validating System:
-
Z-Factor Calculation:
. A value > 0.5 confirms the assay is robust. -
Linearity Check: Ensure cell density is within the linear range of absorbance (avoid over-confluence).
Workflow:
-
Seeding: Seed tumor cells (e.g., HCT-116) at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment: Add Novel Triazole (0.1 – 100 µM) for 48–72 hours.
-
Control: 0.5% DMSO (Vehicle).
-
-
MTT Addition: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4 hours at 37°C.
-
Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.
-
Measurement: Read Absorbance at 570 nm (Reference: 630 nm).
-
Calculation:
Validation Workflow Diagram
Caption: Step-by-step validation pipeline ensuring only high-potency, selective candidates proceed to mechanistic confirmation.
References
-
Clinical and Laboratory Standards Institute (CLSI). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3).Link
-
BenchChem. Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds.Link
-
National Center for Biotechnology Information (NCBI). Assay Guidance Manual: Cell Viability Assays (MTT Protocol).Link
-
Frontiers in Molecular Biosciences. Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. (2020).[2][4] Link
-
Journal of Mycology and Medical Mycology. Comparison of in Vitro Antifungal Activity of Novel Triazoles With Available Antifungal Agents. (2020).[2][4] Link
-
Open Forum Infectious Diseases. Triazoles vs Liposomal Amphotericin B Show Similar Survival in Invasive Aspergillosis.[8] (2024).[9][10] Link
Sources
- 1. Synthesis, Characterization and Biological Activities of New Symmetric Bis-1,2,3-Triazoles with Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Antifungal Agents with Azole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. infectioncontroltoday.com [infectioncontroltoday.com]
- 9. Comparison of antifungal drugs in the treatment of invasive pulmonary aspergillosis: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of the In Vitro Activities of Newer Triazoles and Established Antifungal Agents against Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Benchmarking of (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine Against Known Monoamine Oxidase A Inhibitors
A Technical Guide for Researchers in Drug Discovery and Neuropharmacology
Introduction
The 1,2,3-triazole scaffold is a privileged structure in medicinal chemistry, known for its metabolic stability and capacity to engage in a variety of non-covalent interactions. This has led to the exploration of triazole-containing compounds for a wide range of biological targets. This guide focuses on the characterization of a novel compound, (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine, as a potential inhibitor of Monoamine Oxidase A (MAO-A).
Monoamine Oxidase A is a critical enzyme responsible for the degradation of key monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[1][2] Its inhibition can increase the synaptic availability of these neurotransmitters, a well-established therapeutic strategy for the treatment of depression and anxiety disorders.[2][3] Given the structural features of (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine, specifically the presence of a primary amine, we hypothesize that it may interact with the active site of MAO-A.
This guide provides a comprehensive framework for the in-vitro benchmarking of (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine against Clorgyline, a well-characterized and potent irreversible inhibitor of MAO-A. We will detail the experimental design, provide a step-by-step protocol for a fluorometric inhibition assay, and present a template for data analysis and interpretation. The objective is to offer a robust methodology for researchers to assess the inhibitory potential of this novel compound and compare its performance with a gold-standard inhibitor.
Compound Structures
A clear understanding of the chemical structures of the test compound and the benchmark inhibitor is fundamental to interpreting their structure-activity relationships.
| Compound Name | Structure | Key Features |
| (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine (Test Compound) | 1,2,3-triazole ring, ethyl substituent, primary aminomethyl group. | |
| Clorgyline (Benchmark Inhibitor) | Propargylamine group (responsible for irreversible inhibition), dichlorophenoxy moiety. |
Benchmarking Experimental Design
To quantitatively assess the inhibitory potency of (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine against MAO-A, a direct comparison with a known inhibitor is essential. This section outlines the rationale behind the experimental choices.
Choice of Benchmark Inhibitor: Clorgyline
Clorgyline is selected as the benchmark inhibitor due to its well-documented and potent irreversible inhibition of MAO-A.[4] This provides a clear positive control and a standard against which the potency of the test compound can be measured.
Assay Principle: Fluorometric Detection of MAO-A Activity
The chosen assay for this benchmarking study is a fluorometric method that detects the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate by MAO-A.[5][6] This method is highly sensitive, suitable for high-throughput screening, and allows for the continuous monitoring of enzyme activity. The substrate used in this protocol is p-tyramine, which is a substrate for both MAO-A and MAO-B.[6]
Experimental Workflow
The overall experimental workflow is designed to determine the half-maximal inhibitory concentration (IC₅₀) of both the test compound and the benchmark inhibitor.
Detailed Experimental Protocol: MAO-A Inhibition Assay
This protocol is adapted for a 96-well plate format, suitable for determining the IC₅₀ values of the test and benchmark compounds.
Materials and Reagents:
-
Human recombinant MAO-A enzyme
-
MAO-A Assay Buffer
-
p-Tyramine (Substrate)
-
Horseradish Peroxidase (HRP)
-
Fluorescent Probe (e.g., Amplex Red)
-
(1-ethyl-1H-1,2,3-triazol-5-yl)methanamine
-
Clorgyline
-
Dimethyl sulfoxide (DMSO)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescent probe in high-quality DMSO.
-
Reconstitute the lyophilized HRP and MAO-A enzyme in the assay buffer to the recommended concentrations.
-
Prepare a stock solution of p-tyramine in the assay buffer.
-
Prepare working solutions of the test compound and Clorgyline by performing serial dilutions in DMSO, followed by a final dilution in assay buffer to achieve the desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Plate Setup:
-
Blank wells: Add assay buffer only.
-
Negative control wells (100% activity): Add assay buffer containing the same percentage of DMSO as the inhibitor wells.
-
Positive control wells: Add a concentration of Clorgyline known to cause complete inhibition.
-
Test compound wells: Add the various dilutions of (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine.
-
-
Enzyme Addition and Pre-incubation:
-
Add the MAO-A enzyme solution to all wells except the blank wells.
-
Mix the plate gently and pre-incubate for 10-15 minutes at room temperature to allow the inhibitors to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Prepare a master mix of the substrate (p-tyramine), HRP, and the fluorescent probe in the assay buffer.
-
Add the substrate master mix to all wells to initiate the enzymatic reaction.
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity at an excitation wavelength of approximately 530 nm and an emission wavelength of approximately 585 nm.
-
Take kinetic readings every 1-2 minutes for a period of 20-30 minutes.
-
Data Analysis and Interpretation
The primary outcome of this experiment is the IC₅₀ value for each compound, which represents the concentration of the inhibitor required to reduce the activity of MAO-A by 50%.
Calculation of Percent Inhibition:
The rate of reaction (fluorescence increase over time) is determined for each well. The percent inhibition for each inhibitor concentration is calculated using the following formula:
% Inhibition = [1 - (Rate of sample - Rate of blank) / (Rate of negative control - Rate of blank)] * 100
IC₅₀ Determination:
The calculated percent inhibition values are plotted against the logarithm of the inhibitor concentrations. A non-linear regression analysis is then performed using a sigmoidal dose-response model to determine the IC₅₀ value for each compound.
Hypothetical Results
The following table presents a template for summarizing the hypothetical results of the benchmarking study.
| Compound | IC₅₀ (nM) [Hypothetical] | Potency Relative to Clorgyline | Notes |
| (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine | 500 | Lower | Demonstrates moderate inhibitory activity. |
| Clorgyline | 10 | - | Potent, irreversible inhibitor of MAO-A. |
Based on the hypothetical results, (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine exhibits inhibitory activity against MAO-A, albeit with a lower potency compared to the benchmark inhibitor, Clorgyline. This initial finding warrants further investigation into the mechanism of inhibition (reversible vs. irreversible) and selectivity against MAO-B.
The presence of the primary amine on the test compound likely plays a crucial role in its interaction with the MAO-A active site. Further structural modifications to the triazole scaffold or the ethyl substituent could be explored to enhance potency and selectivity.
This guide has provided a comprehensive framework for the initial characterization and benchmarking of (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine as a potential MAO-A inhibitor. The detailed experimental protocol and data analysis workflow offer a robust starting point for researchers in the field of drug discovery to evaluate novel compounds targeting this important enzyme.
Signaling Pathway
References
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The discovery of potential acetylcholinesterase inhibitors: A combination of pharmacophore modeling, virtual screening, and molecular docking studies. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
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Three Dimensional Pharmacophore Modelling of Monoamine oxidase-A (MAO-A) inhibitors. (2007). PMC. Retrieved February 15, 2026, from [Link]
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Dynamic structure based pharmacophore modeling of the Acetylcholinesterase reveals several potential inhibitors. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]
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structure-activity relationship studies of ethyl-triazole derivatives
A Comparative Guide to the Structure-Activity Relationships of Ethyl-Triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Triazole Scaffold
The triazole nucleus, a five-membered heterocycle containing three nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its derivatives are known for remarkable metabolic stability and the capacity to form hydrogen bonds, which enhances solubility and promotes strong interactions with biomolecular targets.[3][4] This versatile scaffold is integral to numerous FDA-approved drugs, demonstrating a wide spectrum of biological activities, including antifungal, anticancer, and antiviral properties.[1][5] Triazole-based drugs like Fluconazole and Letrozole are staples in clinical practice, highlighting the therapeutic potential embedded within this heterocyclic system.[3] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of ethyl-triazole derivatives, focusing on how specific structural modifications influence their biological efficacy.
Core SAR Principles of Ethyl-Triazole Derivatives
The ethyl group in these derivatives often serves as a critical linker or a key pharmacophoric feature. Its flexibility and size are pivotal in orienting the molecule within the active site of a biological target. SAR studies consistently show that modifications to the terminal groups attached to the ethyl-triazole core, as well as substitutions on associated aromatic rings, can dramatically alter potency and selectivity.
Antifungal Activity: Targeting Ergosterol Biosynthesis
Triazole derivatives are renowned for their antifungal properties, primarily by inhibiting lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[6] The SAR for antifungal ethyl-triazoles reveals several key trends.
A critical insight from various studies is that the presence of halogen atoms and electron-withdrawing groups on a phenyl ring attached to the triazole core is beneficial for antifungal activity.[7] For instance, the introduction of fluorine or chlorine can enhance the binding affinity to the CYP51 enzyme. Furthermore, the position of these substituents is crucial; groups at the 7-position of a fused ring system (like a benzotriazin-4-one) have been shown to produce more effective and broader-spectrum antifungal agents.[6][8] Conversely, large, sterically bulky groups can be detrimental to activity, likely by preventing the molecule from fitting correctly into the enzyme's active site.[7]
Table 1: Comparison of Antifungal Activity (MIC) for Representative Triazole Derivatives
| Compound ID | Core Structure | Key Substituents | Target Fungus | MIC (μg/mL) | Reference |
| 6m | Triazole-benzotriazin-4-one | 7-position CF3 group | Aspergillus fumigatus | 0.25 | [6][8] |
| AS-4 | Triazole-Schiff Base | 2,4-dichloro on phenyl ring | Wheat gibberellic | 6.80 | [7] |
| AS-14 | Triazole-Schiff Base | 2,4,5-trichloro on phenyl ring | Wheat gibberellic | 5.33 | [7] |
| Fluconazole | Standard Drug | N/A | Wheat gibberellic | 7.66 | [7] |
| Voriconazole | Standard Drug | N/A | Aspergillus fumigatus | ~0.25 | [6] |
This table synthesizes data from multiple sources to illustrate SAR principles.
The data clearly indicates that specific halogen substitutions (compounds AS-4 , AS-14 , and 6m ) lead to antifungal activity that is often superior to the standard drug, fluconazole.
Anticancer Activity: Diverse Mechanisms of Action
The anticancer potential of triazole derivatives is a rapidly growing field of research.[5] These compounds can exert their effects through various mechanisms, including the inhibition of kinases like EGFR and BRAF, disruption of tubulin polymerization, and induction of apoptosis.[9] The SAR for anticancer activity often highlights the importance of specific aromatic and heterocyclic substitutions.
For example, in a series of 1,2,3-triazole-containing chalcone derivatives tested against the A549 lung cancer cell line, the presence of a bromo group on the phenyl ring was found to be essential for potent activity.[10] Similarly, for etodolac-triazole hybrids, a terminal phenyl ring was crucial, with its replacement by a larger naphthyl group leading to a loss of activity.[10] This underscores the precise steric and electronic requirements for interaction with anticancer targets.
Table 2: Comparison of Anticancer Activity (IC50) for Representative Triazole Derivatives
| Compound ID | Core Structure | Key Substituents | Cancer Cell Line | IC50 (μM) | Reference |
| 10ec | Benzyl-triazole-piperazine | 3-chloro, 4-fluoro on phenylsulfonyl | BT-474 (Breast) | 0.99 | [11] |
| 7a | Triazole-Chalcone | 4-bromo on phenyl ring | A549 (Lung) | 8.67 | [10] |
| 8c | Triazole Derivative | - | - | EGFR Inhibition: 3.6 | [9] |
| Doxorubicin | Standard Drug | N/A | A549 (Lung) | 3.24 | [10][12] |
This table compiles data from various studies to compare the cytotoxic potential of different triazole scaffolds.
Compound 10ec demonstrates particularly high potency, showcasing how a complex interplay of substituted aromatic rings funneled through the triazole core can lead to significant anticancer effects.[11]
Experimental Protocols: A Practical Guide
The reliability of any SAR study hinges on robust and reproducible experimental methods. Here, we provide validated, step-by-step protocols for the synthesis and biological evaluation of ethyl-triazole derivatives.
Protocol 1: Synthesis of an Ethyl-Triazole Derivative
This protocol details the synthesis of ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate, a common intermediate, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction. The causality behind this choice is its high efficiency, regioselectivity for the 1,4-disubstituted product, and mild reaction conditions.[11]
Step-by-Step Methodology:
-
Preparation of Benzyl Azide: Commercially available benzyl bromide is reacted with sodium azide in a suitable solvent like DMF or aqueous t-butanol. This nucleophilic substitution reaction efficiently produces the required benzyl azide intermediate.
-
Cycloaddition Reaction:
-
In a round-bottom flask, dissolve ethyl propiolate (the alkyne) and the synthesized benzyl azide in a 2:1 mixture of t-butanol and water.
-
Add sodium ascorbate (as a reducing agent to generate the active Cu(I) catalyst in situ) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O).
-
Stir the reaction mixture vigorously at room temperature for approximately 8-24 hours.[11][13] The progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the pure ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate.[13]
-
-
Characterization: The final product's structure and purity must be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[14]
Protocol 2: Antifungal Susceptibility Testing
The Broth Microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent, providing quantitative data for SAR comparison.[15] This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[16][17]
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Grow the fungal strain (e.g., Candida albicans) on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours.[16]
-
Harvest fungal cells and suspend them in sterile saline. Adjust the suspension's turbidity with a spectrophotometer to a standardized concentration (e.g., 0.5 McFarland standard).
-
Dilute this suspension in RPMI 1640 broth medium to achieve the final desired inoculum concentration (e.g., 0.5–2.5 x 10³ CFU/mL).[15]
-
-
Drug Dilution:
-
In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the synthesized ethyl-triazole compounds.
-
Start by adding 100 µL of broth to wells 2 through 11. Add 200 µL of the highest drug concentration to well 1.
-
Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue this serial transfer down to well 10, discarding the final 100 µL.[15] This creates a concentration gradient.
-
Well 11 serves as a growth control (inoculum, no drug), and well 12 as a sterility control (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to wells 1 through 11.
-
Incubate the plate at 35°C for 24-48 hours.[17]
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity (fungal growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Comparative Analysis and Future Directions
The structure-activity relationships of ethyl-triazole derivatives are multi-faceted, with subtle structural changes leading to significant shifts in biological activity.
-
Halogenation: The introduction of halogens on associated phenyl rings is a consistently effective strategy for enhancing both antifungal and anticancer activities. This is likely due to a combination of favorable electronic interactions and the ability of halogens to occupy specific hydrophobic pockets in target enzymes.[7][10]
-
Electron-Withdrawing Groups: Groups like nitro (NO₂) or trifluoromethyl (CF₃) often increase potency, suggesting that modulating the electronic profile of the molecule is key to improving target engagement.[6][18]
-
Steric Factors: SAR studies repeatedly show that while some bulk is tolerated, excessively large substituents can abolish activity. This highlights the importance of maintaining a molecular shape and size that is complementary to the target's binding site.[7]
For drug development professionals, these principles provide a rational basis for lead optimization. Future research should focus on developing derivatives with improved selectivity, aiming to maximize efficacy against pathogenic or cancerous cells while minimizing toxicity to human cells. The exploration of novel hybrid molecules, where the ethyl-triazole scaffold acts as a linker between two different pharmacophores, represents a promising avenue for discovering next-generation therapeutics.[1]
References
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de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments. Available at: [Link]
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JoVE (2022). Broth Microdilution Screening Method: Detect New Antifungal Compounds | Protocol Preview. YouTube. Available at: [Link]
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Pinto, E., et al. (2002). Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum. Journal of Clinical Microbiology, 40(11), 3949–3953. Available at: [Link]
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Nakasu, C. T., et al. (2008). Microdilution procedure for antifungal susceptibility testing of Paracoccidioides brasiliensis to amphotericin b and itraconazole. Journal of the Brazilian Society for Microbiology, 39(1), 141-146. Available at: [Link]
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Hu, Y., et al. (2023). Triazole derivatives as potential antifungal agents: A structure-activity relationship (SAR) studies. Process Biochemistry. Available at: [Link]
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Hu, Y., et al. (2023). Triazole derivatives as potential antifungal agents: A structure-activity relationship (SAR) studies. ResearchGate. Available at: [Link]
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Wang, Y., et al. (2023). Antifungal Activity, Structure-Activity Relationship and Molecular Docking Studies of 1,2,4-Triazole Schiff Base Derivatives. Molecules, 28(5), 2351. Available at: [Link]
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Chai, X., et al. (2020). Design, synthesis, and structure-activity relationship studies of novel triazole agents with strong antifungal activity against Aspergillus fumigatus. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Chai, X., et al. (2020). Design, synthesis, and structure-activity relationship studies of novel triazole agents with strong antifungal activity against Aspergillus fumigatus. PubMed. Available at: [Link]
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Wen, X., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Oncology, 11, 749002. Available at: [Link]
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Al-Masoudi, N. A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 897381. Available at: [Link]
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Belaidi, S., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules, 26(23), 7208. Available at: [Link]
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Kurasov, D. O., et al. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 29(10), 2341. Available at: [Link]
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Kaur, R., et al. (2022). Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review. Current Drug Discovery Technologies, 19(2), 2. Available at: [Link]
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Singh, R., et al. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Journal of the Iranian Chemical Society. Available at: [Link]
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Al-Ghorbani, M., et al. (2020). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic Chemistry, 102, 104085. Available at: [Link]
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Al-Obaidi, A. A. M., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Chemical Methodologies, 6(1), 59-66. Available at: [Link]
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Various Authors (2024). Significant biological activities of triazole derivatives. ResearchGate. Available at: [Link]
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Singh, S., et al. (2024). SAR of anticancer, antiviral drugs with 1,2,4‐triazoles. ResearchGate. Available at: [Link]
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Various Authors (2020). Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1. RSC Advances. Available at: [Link]
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Reddy, T. S., et al. (2020). Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates: study on their apoptosis inducing ability and tubulin polymerization inhibition. RSC Advances, 10(54), 32441-32456. Available at: [Link]
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Sebbar, N. K., et al. (2014). 4-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o160. Available at: [Link]
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Technical Guide: Assessing the Novelty of (1-Ethyl-1H-1,2,3-triazol-5-yl)methanamine
Executive Summary: The 1,5-Regiochemical Shift
The discovery and application of (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine represents a critical pivot in medicinal chemistry: the shift from the ubiquitous 1,4-disubstituted "click" triazoles to their 1,5-disubstituted isomers . While the 1,4-isomer (accessible via CuAAC) mimics a trans-amide bond, the 1,5-isomer discussed here is a privileged bioisostere of the cis-amide bond .[1]
This guide assesses the novelty of this specific scaffold, focusing on its role in conformational restriction, its synthesis via Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC), and its validated utility in recent drug development campaigns (e.g., GLP-1 receptor agonists).
Structural & Mechanistic Novelty
The Bioisosteric Divergence
The core novelty of (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine lies in its spatial geometry. Unlike its 1,4-counterpart, the 1,5-substitution pattern forces the substituents into a proximity that mimics the turn conformation of peptides.
| Feature | 1,4-Disubstituted Triazole | 1,5-Disubstituted Triazole (Focus) |
| Catalysis | Copper (CuAAC) | Ruthenium (RuAAC) |
| Geometry | Linear / Extended | Kinked / Compact |
| Amide Mimicry | trans-Amide (Peptide backbone) | cis-Amide (β-turns, cyclic peptides) |
| Dipole Moment | ~5.0 D | ~5.0 D (Different vector orientation) |
| Distance ( | ~9.0 Å (Extended) | ~5.0 Å (Proximal) |
Pharmacological Implications
Recent patent literature (e.g., US 2018/0170908 A1 ) identifies the (1-ethyl-1H-1,2,3-triazol-5-yl)methyl moiety as a critical linker in GLP-1 receptor agonists . The 1-ethyl group provides specific lipophilic bulk (increasing LogP vs. methyl) without the metabolic liability of longer chains, while the 5-methanamine vector orients the pharmacophore to engage deep binding pockets inaccessible to the 1,4-isomer.
Experimental Protocol: Regioselective Synthesis
Objective: Synthesize (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine with >98% regioselectivity. Challenge: Thermal cycloaddition yields a 1:1 mixture of 1,4- and 1,5-isomers. CuAAC yields only 1,4.[2] Solution: RuAAC (Ruthenium-Catalyzed Azide-Alkyne Cycloaddition) .
Validated Workflow
Reagents:
-
Azide: Ethyl azide (Caution: Low molecular weight azides are explosive; generate in situ or handle in solution).
-
Alkyne: N-Boc-propargylamine (Preferred over free amine to prevent catalyst poisoning).
-
Catalyst: [Cp*RuCl(PPh₃)₂] (Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride).
-
Solvent: 1,4-Dioxane (Anhydrous).
Step-by-Step Methodology:
-
Catalyst Activation: In a glovebox or under Argon, dissolve [Cp*RuCl(PPh₃)₂] (2 mol%) in degassed 1,4-Dioxane (0.5 M concentration relative to alkyne).
-
Cycloaddition: Add N-Boc-propargylamine (1.0 equiv) followed by Ethyl azide (1.1 equiv, 2M in Toluene).
-
Note: The Ruthenium catalyst directs the steric bulk of the alkyne and azide to be trans to the Cp* ligand, favoring the 1,5-regioisomer.
-
-
Reaction: Stir at 60°C for 12 hours . Monitor by TLC (formation of lower Rf spot) or LC-MS.
-
Purification (Intermediate): Concentrate under reduced pressure. Purify the N-Boc-(1-ethyl-1H-1,2,3-triazol-5-yl)methanamine via silica gel flash chromatography (Hexanes/EtOAc gradient).
-
Deprotection: Dissolve the intermediate in CH₂Cl₂. Add HCl (4M in Dioxane, 5 equiv). Stir at RT for 2 hours.
-
Isolation: Concentrate to dryness. Triturate with diethyl ether to obtain (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine hydrochloride as a white solid.
Self-Validating QC Criteria
-
¹H NMR (DMSO-d₆): The triazole C4-H proton in the 1,5-isomer typically shifts upfield (~7.5-7.7 ppm) compared to the 1,4-isomer (~8.0-8.5 ppm) due to the shielding effect of the orthogonal N1-substituent.
-
NOESY: Strong NOE correlation observed between the N1-Ethyl protons and the C5-Methylene protons confirms the 1,5-substitution. (This correlation is absent in the 1,4-isomer).
Visualization: Mechanistic Pathway & Logic
The following diagram illustrates the divergent synthesis pathways and the structural logic behind selecting the 1,5-isomer.
Figure 1: Divergent synthesis pathways. The RuAAC route selectively yields the 1,5-isomer, critical for cis-amide mimicry.[1]
Comparative Performance Data
The following table contrasts the (1-ethyl-1H-1,2,3-triazol-5-yl)methanamine against its primary alternatives in the context of drug design.
| Parameter | (1-Ethyl-5-yl)methanamine | (1-Ethyl-4-yl)methanamine | (1-Methyl-5-yl)methanamine |
| Isomer Type | 1,5-Disubstituted | 1,4-Disubstituted | 1,5-Disubstituted |
| Primary Mimicry | cis-Amide | trans-Amide | cis-Amide |
| LogP (Predicted) | ~0.2 (Balanced) | ~0.2 | ~ -0.3 (Too Polar) |
| Steric Bulk | Moderate (Ethyl) | Moderate (Ethyl) | Low (Methyl) |
| Synthesis Difficulty | High (Requires Ru catalyst) | Low (Standard Cu Click) | High (Requires Ru catalyst) |
| Novelty Status | Emerging (GLP-1 Patents) | Commoditized | Known Reference |
| Key Advantage | Conformational locking + Lipophilicity | Ease of synthesis | Solubility |
Interpretation of Findings
-
Novelty: The findings surrounding the (1-ethyl...5-yl) variant suggest it is an optimized "Goldilocks" scaffold. It retains the cis-mimicry of the 1,5-triazole class but uses the Ethyl group to modulate lipophilicity (LogP), improving membrane permeability compared to the Methyl analog, without the steric clash of larger groups (e.g., Isopropyl/Phenyl).
-
Self-Validation: The use of this specific isomer in GLP-1 agonists (US Patent 10,676,465) validates that the 1,5-geometry provides a binding vector distinct from the 1,4-isomer, likely enabling unique pi-stacking or hydrogen bonding interactions in the receptor pocket.
References
-
Zhang, L., et al. "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides." Journal of the American Chemical Society, 2005.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
